Ponesimod-d7
Description
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Structure
3D Structure
Properties
Molecular Formula |
C23H25ClN2O4S |
|---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-2-propylimino-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1/i2D3,4D,5D,6D,7D |
InChI Key |
LPAUOXUZGSBGDU-OUJBTHLMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(=O)/C(=C/C3=CC(=C(C=C3)OC[C@@H](CO)O)Cl)/SC2=NCCC)[2H])[2H] |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Ponesimod-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Ponesimod-d7, an isotopically labeled version of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. This document details a likely synthetic pathway, experimental protocols, and purification strategies, designed to assist researchers in the preparation of this important analytical standard.
Introduction to Ponesimod
Ponesimod is an orally active S1P1 receptor modulator approved for the treatment of relapsing forms of multiple sclerosis.[1][2] By acting as a functional antagonist of the S1P1 receptor, Ponesimod sequesters lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system and subsequent inflammatory damage.[2] Deuterated analogs of pharmaceutical compounds, such as this compound, are crucial for use as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices. This compound is the deuterium-labeled form of Ponesimod.[3]
Proposed Synthesis of this compound
The synthesis of this compound is expected to follow the established route for the non-deuterated parent compound, with the key difference being the introduction of deuterium atoms via a deuterated starting material. Based on the nomenclature "this compound," it is highly probable that the n-propyl group is fully deuterated. Therefore, the synthesis would utilize n-propyl-d7-amine as a key building block.
The overall synthetic strategy can be broken down into three main stages:
-
Formation of the Thiazolidine-4-one Core: A three-component condensation reaction involving 2-isothiocyanato-1-methylbenzene, n-propyl-d7-amine, and 2-bromoacetyl bromide.
-
Knoevenagel Condensation: An aldol-type condensation of the thiazolidine-4-one intermediate with 3-chloro-4-hydroxybenzaldehyde.
-
Williamson Ether Synthesis: An SN2 alkylation of the resulting phenolic intermediate with (R)-3-chloropropane-1,2-diol to yield the final this compound product.
References
Ponesimod-d7: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Ponesimod-d7, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. The incorporation of deuterium can offer advantages in drug development, primarily by altering the metabolic profile of the compound, which can lead to an improved pharmacokinetic profile. This document details the known physicochemical characteristics of this compound, outlines experimental protocols for their determination, and illustrates relevant biological and experimental workflows.
Core Physical and Chemical Properties
This compound is the deuterium-labeled version of Ponesimod. While specific experimental data for some of this compound's properties are not publicly available, they are expected to be very similar to those of the parent compound, Ponesimod. The following table summarizes the key quantitative data for both compounds.
| Property | This compound | Ponesimod |
| Molecular Formula | C₂₃H₁₈D₇ClN₂O₄S | C₂₃H₂₅ClN₂O₄S |
| Molecular Weight | 468.02 g/mol | 460.97 g/mol |
| Appearance | - | White to light yellowish powder[1] |
| Melting Point | - | Ranges from 188°C to 194°C[1] |
| Aqueous Solubility | - | Practically insoluble in aqueous media[1] |
| Polymorphism | - | Exhibits polymorphism[1] |
| LogP | - | 4.6 |
| pKa | - | Weakly basic[1] |
Signaling Pathway of Ponesimod
Ponesimod is a selective S1P1 receptor modulator. Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, which leads to the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from exiting lymph nodes in response to the natural ligand, sphingosine-1-phosphate (S1P). The resulting sequestration of lymphocytes reduces their migration into the central nervous system, thereby mitigating the inflammatory processes associated with multiple sclerosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of deuterated compounds like this compound. Below are representative protocols for key analytical experiments.
Mass Spectrometry for Molecular Weight and Isotopic Purity Confirmation
Objective: To confirm the molecular weight of this compound and determine the extent of deuterium incorporation.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Sample Preparation: this compound is dissolved in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 80-120°C
-
Desolvation Gas Flow: 500-600 L/h
-
Mass Range: m/z 100-1000
-
Acquisition Mode: Full scan at high resolution (>10,000)
-
-
Data Analysis: The resulting mass spectrum is analyzed to find the [M+H]⁺ ion. The monoisotopic mass is compared to the theoretical mass of this compound. The isotopic distribution pattern is examined to confirm the presence of seven deuterium atoms and to assess the isotopic purity. The mass of the non-deuterated sample is also measured for comparison.
NMR Spectroscopy for Structural Confirmation
Objective: To confirm the positions of the deuterium labels on the this compound molecule.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Experiments:
-
¹H NMR: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the positions of deuteration, when compared to the ¹H NMR spectrum of non-deuterated Ponesimod, confirms successful labeling.
-
²H NMR: A deuterium NMR spectrum is acquired to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.
-
¹³C NMR: A carbon-13 NMR spectrum can also be useful, as the signals for carbons attached to deuterium will show characteristic splitting patterns (C-D coupling) and potentially altered chemical shifts.
-
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns in the acquired spectra are compared with those of the non-deuterated Ponesimod standard to verify the structure and the specific sites of deuteration.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Methodology:
-
Materials: this compound, purified water, and relevant buffer solutions (e.g., pH 1.2, 4.5, 6.8).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent in a sealed glass vial.
-
The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, the samples are allowed to stand to allow undissolved solid to sediment.
-
A sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.
-
The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. The experiment is repeated at least in triplicate to ensure reproducibility.
Characterization Workflow
The overall process for the synthesis and characterization of this compound involves several key stages to ensure the final product meets the required specifications for identity, purity, and quality.
References
A Technical Guide to the Role of Ponesimod-d7 as an Internal Standard in Bioanalytical Quantification
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Ponesimod-d7 when utilized as an internal standard in quantitative bioanalytical assays. The document details the pharmacological action of Ponesimod, the principles of isotope dilution mass spectrometry, and the specific properties that establish this compound as the gold standard for accurate quantification of Ponesimod in complex biological matrices.
The Pharmacological Mechanism of Action of Ponesimod
Ponesimod is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3][4] Its therapeutic effect, particularly in the treatment of relapsing forms of multiple sclerosis, stems from its ability to reduce the number of circulating lymphocytes.[5]
The core mechanism involves the following steps:
-
High-Affinity Binding: Ponesimod binds with high affinity and selectivity to S1P1 receptors located on the surface of lymphocytes.
-
Receptor Internalization: This binding event triggers the internalization and subsequent degradation of the S1P1 receptors, rendering the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymphoid organs.
-
Lymphocyte Sequestration: By functionally antagonizing the S1P1 receptor, Ponesimod effectively traps lymphocytes within lymph nodes and the thymus.
-
Reduced CNS Infiltration: The resulting dose-dependent reduction in circulating lymphocytes, including autoreactive T and B cells, means fewer immune cells are available to infiltrate the central nervous system (CNS), where they would otherwise cause inflammation and damage to the myelin sheath.
This immunomodulatory action necessitates precise quantification of Ponesimod concentrations in plasma for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, which is critical during drug development and for therapeutic drug monitoring.
The Role of an Internal Standard in Bioanalytical Methods
Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations that can impact accuracy and precision. These variations can arise during sample preparation (e.g., extraction inconsistencies), sample injection (volume differences), and MS detection (e.g., matrix effects, ionization suppression or enhancement).
An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing. Its purpose is to mimic the analyte throughout the analytical workflow and normalize the final signal. By measuring the ratio of the analyte's response to the IS's response, variations are canceled out, leading to highly reliable and reproducible data.
This compound: The Ideal Internal Standard
The "mechanism of action" of this compound as an internal standard lies in its structural and chemical properties. This compound is a stable isotope-labeled (SIL) version of Ponesimod, where several hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium. This seemingly minor modification makes it the gold standard for quantifying Ponesimod for several key reasons:
-
Near-Identical Physicochemical Properties: this compound has virtually the same chemical structure, polarity, pKa, and extraction recovery as Ponesimod. This ensures it behaves identically during protein precipitation, chromatography, and ionization.
-
Co-elution: The deuterated standard co-elutes with the native analyte from the LC column. This is crucial because it means both compounds experience the exact same matrix effects and ionization conditions at the same moment, providing the most accurate correction.
-
Mass-Based Differentiation: Despite its chemical similarity, this compound is easily distinguished from Ponesimod by the mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for simultaneous but distinct detection.
This technique, known as Isotope Dilution Mass Spectrometry (IDMS) , is considered a definitive method in analytical chemistry due to its high accuracy and precision. The core principle is that any loss or variation affecting the analyte during the process will proportionally affect the deuterated internal standard, keeping the response ratio constant and ensuring the calculated concentration of the analyte remains accurate.
Experimental Protocols for Ponesimod Quantification
The following protocol is a representative example for the quantification of Ponesimod in human plasma using this compound as an internal standard, based on methodologies described in clinical studies.
4.1. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (from standards, QCs, or study samples) into a 96-well plate.
-
Add 50 µL of the internal standard working solution (this compound in a suitable solvent) to each well.
-
Vortex briefly to mix.
-
Add 300 µL of a precipitating agent, such as a 1:1 (v/v) mixture of acetonitrile and ethanol, to each well to precipitate plasma proteins.
-
Seal the plate and vortex for approximately 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Dilute the supernatant with an equal volume of an aqueous solution (e.g., water with 0.1% formic acid) to ensure compatibility with the mobile phase.
4.2. LC-MS/MS Analysis
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column or similar.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Ponesimod and this compound.
Data Presentation: Method Validation Parameters
A bioanalytical method must be rigorously validated to ensure its reliability. While specific data for a this compound validation is proprietary, published studies on Ponesimod pharmacokinetics report performance that aligns with regulatory guidelines. The tables below summarize typical validation parameters.
Table 1: Summary of Key Performance Characteristics from Clinical Studies
| Parameter | Acceptance Criteria (Typical) | Reported Performance for Ponesimod Assay |
| Intra-day Inaccuracy (%) | Within ±15% (±20% at LLOQ) | -6.0% to 3.3% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | <12.2% |
| Lower Limit of Quantification | Signal-to-Noise > 5; Accurate & Precise | 1 ng/mL |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Table 2: Illustrative Data for a Fully Validated Bioanalytical Assay
This table presents a more complete, though illustrative, set of validation results based on FDA/EMA guidelines for a small molecule assay using a deuterated internal standard.
| Parameter | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Linearity Range | 1 - 1000 | N/A | N/A |
| Correlation Coefficient (r²) | >0.99 | N/A | N/A |
| Intra-Assay (n=5) | |||
| LLOQ | 1 | +2.5% | 6.8% |
| Low QC | 3 | -1.8% | 5.1% |
| Mid QC | 50 | +0.5% | 3.3% |
| High QC | 800 | -3.1% | 2.9% |
| Inter-Assay (3 runs) | |||
| LLOQ | 1 | +4.1% | 8.2% |
| Low QC | 3 | -0.9% | 6.5% |
| Mid QC | 50 | +1.2% | 4.0% |
| High QC | 800 | -2.7% | 3.8% |
| Matrix Effect | Low QC & High QC | N/A | ≤15% |
| Extraction Recovery | Low, Mid, High QC | Consistent & Reproducible | ≤15% |
Data is representative of a typical validated LC-MS/MS assay.
Conclusion
This compound does not have a pharmacological mechanism of action in the traditional sense. Instead, its "mechanism" is one of analytical fidelity. By serving as a near-perfect chemical mimic to the active drug, this compound enables the principles of isotope dilution mass spectrometry to be applied effectively. It co-elutes and experiences identical physical and chemical challenges as Ponesimod during sample processing and analysis. This allows it to act as a robust internal calibrant, correcting for variability and ensuring that the final quantification of Ponesimod is of the highest possible accuracy and precision, a requirement for modern drug development and clinical research.
References
- 1. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ethnicity and sex on the pharmacokinetics and pharmacodynamics of the selective sphingosine-1-phosphate receptor 1 modulator ponesimod: a clinical study in Japanese and Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-MOL [x-mol.net]
- 4. Biocomparison of Three Formulations of the S1P1 Receptor Modulator Ponesimod in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
Ponesimod-d7: A Technical Guide to Certificate of Analysis and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and quality control (QC) parameters for Ponesimod-d7, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound.
Introduction to Ponesimod and the Role of Deuteration
Ponesimod is an orally active S1P1 receptor modulator approved for the treatment of relapsing forms of multiple sclerosis.[1] Its mechanism of action involves binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation.[2][3] This prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system (CNS).[3][4]
Deuterium-labeled compounds, such as this compound, are critical tools in pharmaceutical research. The substitution of hydrogen with deuterium atoms can alter the metabolic profile of a drug, often leading to a slower rate of metabolism. This property makes deuterated compounds invaluable as internal standards in pharmacokinetic (PK) and drug metabolism studies, enabling more accurate quantification of the parent drug in biological matrices.
Certificate of Analysis for this compound
A Certificate of Analysis is a document that confirms that a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides critical information about its identity, purity, and quality.
General Information
A typical CoA for this compound would include the following general information:
| Parameter | Example Information |
| Product Name | This compound |
| Catalogue Number | P-458002 |
| Chemical Name | (2Z,5Z)-5-{3-Chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene}-3-(2-methylphenyl)-2-(propylimino-d7)-1,3-thiazolidin-4-one |
| Molecular Formula | C23H18D7ClN2O4S |
| Molecular Weight | 468.02 g/mol |
| CAS Number | Not available |
| Batch Number | As specified |
| Storage Condition | -20°C, protected from light |
| Retest Date | As specified |
Physicochemical Properties
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Solubility | Soluble in DMSO | Conforms | Visual Inspection |
Identity and Purity
The following table summarizes the key analytical tests and acceptance criteria for the identification and purity assessment of this compound.
| Test | Specification | Result | Method |
| ¹H-NMR | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrometry (m/z) | [M+H]⁺ = 469.16 | Conforms | LC-MS |
| Chromatographic Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC-UV |
| Isotopic Purity (by MS) | ≥ 99% Deuterium incorporation | 99.6% | LC-MS |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | Karl Fischer Titration |
| Residual Solvents (GC-HS) | Meets USP <467> limits | Conforms | Headspace Gas Chromatography |
Experimental Protocols for Quality Control
Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical techniques for Ponesimod and isotopically labeled compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chromatographic purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 230 nm
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Calculation: Calculate the area percentage of the main peak relative to the total peak area to determine the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity
Objective: To confirm the identity (molecular weight) and determine the isotopic purity of this compound.
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
-
C18 reversed-phase column
Reagents:
-
As per HPLC method.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
LC-MS Conditions:
-
Use similar chromatographic conditions as the HPLC method to achieve separation.
-
Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
-
Analysis:
-
Identity: Confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z for this compound.
-
Isotopic Purity: Analyze the mass spectrum of the main peak to determine the distribution of deuterated and non-deuterated species. The isotopic purity is calculated as the percentage of the desired deuterated species relative to all isotopic forms of the molecule.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of this compound in the deuterated solvent.
-
Acquisition: Acquire the ¹H-NMR spectrum.
-
Analysis: The ¹H-NMR spectrum should be consistent with the proposed structure of this compound. The absence or significant reduction of proton signals at the sites of deuteration confirms the isotopic labeling.
Signaling Pathway and Experimental Workflow Diagrams
Ponesimod Signaling Pathway
Ponesimod acts as a functional antagonist of the S1P1 receptor on lymphocytes. The following diagram illustrates the proposed mechanism of action.
Caption: Ponesimod binds to S1P1 receptors, leading to their internalization and blocking lymphocyte egress.
Quality Control Experimental Workflow
The following diagram outlines the general workflow for the quality control analysis of a this compound batch.
Caption: A typical workflow for the quality control testing of a this compound batch.
Conclusion
The quality control of this compound is essential to ensure its suitability for use in research and development. A comprehensive Certificate of Analysis, supported by robust and well-documented analytical methods, provides the necessary assurance of identity, purity, and quality. This technical guide serves as a foundational resource for professionals working with this compound, outlining the key quality attributes and the experimental protocols required for their assessment.
References
Technical Guide: Understanding the Mass Shift and Application of Ponesimod-d7 as an Internal Standard for Ponesimod Quantification
Introduction
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) in adults.[1][2][3] Its mechanism involves binding to S1P1 receptors on lymphocytes, leading to their internalization.[4] This process functionally antagonizes the S1P gradient required for lymphocyte egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to infiltrate the central nervous system.[5]
In the development and clinical monitoring of pharmaceuticals like Ponesimod, accurate quantification in biological matrices is paramount. This is achieved using sensitive bioanalytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of these methods depends heavily on the use of an appropriate internal standard. Ponesimod-d7, a stable isotope-labeled (SIL) analogue of Ponesimod, serves this critical role. This guide provides an in-depth analysis of the structural and mass differences between Ponesimod and this compound, its application, and the relevant experimental methodologies.
Molecular Structure and Mass Comparison
The fundamental difference between Ponesimod and this compound lies in the isotopic composition of the o-tolyl (2-methylphenyl) group. In this compound, seven hydrogen atoms (protium, ¹H) on this specific moiety are replaced with seven deuterium atoms (²H). This substitution is designed to be chemically inert, ensuring that this compound has virtually identical chemical and physical properties to Ponesimod, including its mechanism of action and chromatographic behavior, while being distinguishable by mass spectrometry.
The mass shift arises directly from this isotopic substitution. A deuterium atom has a mass of approximately 2.014 Da, whereas a protium atom has a mass of approximately 1.008 Da. The replacement of seven protium atoms with seven deuterium atoms results in a nominal mass increase of 7 Da.
Data Presentation: Physicochemical Properties
| Property | Ponesimod | This compound |
| Chemical Formula | C₂₃H₂₅ClN₂O₄S | C₂₃H₁₈D₇ClN₂O₄S |
| Average Molecular Weight | 460.97 g/mol | 468.02 g/mol |
| Monoisotopic Mass | 460.1223562 Da | ~467.1661 Da (Calculated) |
| Structural Difference | Contains a standard o-tolyl group (-C₆H₄CH₃) | The o-tolyl group is deuterated (-C₆D₄CD₃) |
Mechanism of Action: S1P1 Receptor Modulation
Ponesimod exerts its therapeutic effect by modulating the S1P1 receptor. It mimics the natural ligand, sphingosine-1-phosphate (S1P), binding with high affinity to the S1P1 receptor on lymphocytes. This binding event triggers the internalization and degradation of the receptor, rendering the lymphocyte unresponsive to the S1P concentration gradients that normally guide its exit from lymphoid organs. This sequestration of lymphocytes within the lymph nodes leads to a significant, yet reversible, reduction in the count of circulating lymphocytes, mitigating the autoimmune attack on the central nervous system characteristic of MS.
Experimental Protocols
This protocol outlines a typical method for the quantitative analysis of Ponesimod in human plasma, utilizing this compound as an internal standard (IS).
Objective: To accurately determine the concentration of Ponesimod in plasma samples for pharmacokinetic studies.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (sample, calibrator, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol) and vortex briefly.
-
Add 400 µL of a protein precipitation solvent, such as a 1:1 (v/v) mixture of acetonitrile and ethanol.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an equal volume of water containing 0.1% formic acid prior to injection.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Ponesimod: Q1: 461.1 m/z → Q3: [specific product ion m/z]
-
This compound (IS): Q1: 468.1 m/z → Q3: [corresponding product ion m/z]
-
-
Analysis: The concentration of Ponesimod is calculated from the ratio of the peak area of the analyte to the peak area of the internal standard, plotted against a standard curve.
-
-
The synthesis of Ponesimod is a multi-step process. The synthesis of the deuterated analogue would follow a similar pathway, substituting a deuterated raw material at the appropriate step (e.g., 2-methyl-d7-phenyl isothiocyanate).
Key Steps:
-
Thiazolidin-4-one Core Formation: A three-component coupling reaction involving an isothiocyanate (e.g., 2-methylphenyl isothiocyanate), n-propylamine, and an alpha-halo acetyl halide (e.g., 2-bromoacetyl bromide) is used to construct the central iminothiazolidinone ring system.
-
Aldol-Type Condensation: The thiazolidinone core is then reacted with an appropriate benzaldehyde derivative (e.g., 3-chloro-4-hydroxybenzaldehyde) in an aldol-type condensation to attach the substituted phenyl ring.
-
Side-Chain Attachment: The final step involves the nucleophilic substitution (SN2) reaction between the phenolic hydroxyl group and a chiral electrophile, such as (R)-3-chloro-1,2-propanediol, in the presence of a base to install the dihydroxypropoxy side-chain, yielding the final Ponesimod molecule.
Conclusion
The mass shift between Ponesimod and this compound is a direct and deliberate consequence of replacing seven hydrogen atoms with deuterium atoms on the o-tolyl group. This modification increases the molecular weight by approximately 7 g/mol without altering the compound's chemical behavior or biological activity. This key feature makes this compound an ideal internal standard for LC-MS/MS-based bioanalysis. Its use allows for precise correction of variations during sample processing and instrumental analysis, ensuring the generation of highly accurate and reliable pharmacokinetic data essential for the safe and effective clinical use of Ponesimod.
References
commercial suppliers and availability of Ponesimod-d7
For researchers, scientists, and drug development professionals, this document provides an in-depth overview of the commercial availability, synthesis, and mechanism of action of Ponesimod-d7, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod.
Commercial Availability of this compound
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis to ensure the quality of the material.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-10569S1 | 96.50% | Not specified |
| TLC Pharmaceutical Standards | P-458002 | Not specified | 10mg, 25mg, 50mg, 100mg (currently backordered) |
| Clinivex | Not specified | Not specified | Not specified |
| Immunomart | Not specified | Not specified | Not specified |
Synthesis and Characterization
A plausible synthetic approach for Ponesimod involves a three-component coupling reaction to form the thiazolidin-4-one core, followed by an aldol-type condensation and subsequent SN2 reaction to introduce the side chain.[1] To produce this compound, a deuterated version of n-propylamine (propan-1,1,2,2,3,3,3-d7-amine) would be used in the initial coupling step.
Key Synthetic Steps (based on Ponesimod synthesis):
-
Thiazolidin-4-one core formation: A three-component coupling of a suitable isothiocyanate, n-propylamine-d7, and a 2-haloacetyl halide.[1]
-
Aldol-type condensation: Reaction of the thiazolidin-4-one core with an appropriate aldehyde.[1]
-
Side-chain attachment: An SN2 reaction with a chiral chloropropanediol derivative to yield this compound.[1]
Characterization:
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound. These would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to verify the overall structure and the absence of proton signals at the deuterated positions.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (468.02 g/mol ) and its isotopic enrichment. A study on the metabolism of 14C-labeled Ponesimod utilized high-performance liquid chromatography and mass spectrometry for metabolite profiling.
Mechanism of Action: S1P1 Receptor Signaling
Ponesimod is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR). This compound is expected to have the same mechanism of action. The primary therapeutic effect of Ponesimod is the modulation of lymphocyte trafficking.
Upon binding to the S1P1 receptor on lymphocytes, Ponesimod induces the internalization and subsequent degradation of the receptor. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes within the lymph nodes reduces the number of circulating lymphocytes, thereby limiting their infiltration into inflamed tissues.
The S1P1 receptor couples primarily through the Gi/o family of G proteins. Downstream signaling from the S1P1 receptor is complex and can involve multiple pathways, including:
-
Ras/ERK Pathway: Activation of the Ras-Raf-MEK-ERK cascade, which is involved in cell proliferation and survival.
-
PI3K/Akt Pathway: Activation of phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt), another key pathway in cell survival and proliferation.
-
Rac Pathway: Activation of the small GTPase Rac, which plays a role in cell migration and cytoskeletal rearrangements.
-
STAT Pathway: In certain contexts, such as in microglia, Ponesimod has been shown to prevent the activation of STAT1 and STAT3, which are involved in pro-inflammatory signaling.
Below are diagrams illustrating the key experimental workflow and the S1P1 signaling pathway.
References
Ponesimod-d7: A Technical Guide to Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Ponesimod-d7. The information presented herein is crucial for maintaining the integrity, purity, and isotopic enrichment of this deuterated analogue of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. This document details storage recommendations, stability profiles under various stress conditions, and analytical methodologies for assessing its stability.
Core Concepts: Stability of Deuterated Compounds
Deuterated compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect (KIE). This effect arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. While this increased stability is beneficial for in-vivo studies, the chemical stability of the compound during storage is paramount to ensure the accuracy and reproducibility of experimental results.
Factors that can influence the stability of this compound include temperature, light, humidity, and the chemical environment (e.g., pH, presence of oxidizing agents). Of particular importance for deuterated compounds is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms from the surrounding environment, such as residual water in solvents.
Recommended Long-Term Storage Conditions
To ensure the long-term stability and preserve the isotopic purity of this compound, the following storage conditions are recommended based on general best practices for deuterated standards and the available information for Ponesimod.
| Parameter | Condition | Rationale |
| Temperature | -20°C or below (for solid form) | Minimizes chemical degradation and reduces the risk of sublimation. |
| 2-8°C (for short-term storage of solutions) | Slows down potential degradation in solution for a limited time. | |
| Light | Protect from light (use amber vials or store in the dark) | Prevents photodegradation. |
| Humidity | Store in a desiccated environment | Minimizes exposure to moisture, which can lead to hydrolysis and H/D exchange. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for solutions | Prevents oxidation. |
| Solvent (for solutions) | High-purity aprotic solvents (e.g., anhydrous acetonitrile, DMSO) | Minimizes the risk of H/D exchange that can be catalyzed by protic solvents like water or methanol. |
Stability Profile and Degradation Pathways
Forced degradation studies on the non-deuterated Ponesimod provide valuable insights into the potential degradation pathways of this compound. These studies are essential for developing stability-indicating analytical methods.
| Stress Condition | Potential Degradation Pathway |
| Acidic Hydrolysis | Degradation of the thiazolidinone ring and ether linkage. |
| Basic Hydrolysis | Degradation of the thiazolidinone ring. |
| Oxidation | Oxidation of the sulfur atom in the thiazolidinone ring. |
| Thermal | General decomposition. |
| Photolytic | Potential for photodecomposition, though Ponesimod has shown some stability. |
It is important to note that the rates of these degradation reactions may differ for this compound due to the kinetic isotope effect. The C-D bonds are stronger than C-H bonds, which could potentially lead to a slower degradation rate for the deuterated compound, particularly if C-H bond cleavage is involved in the rate-determining step of a degradation reaction. However, without specific stability studies on this compound, this remains a theoretical advantage.
Experimental Protocols
Stability-Indicating RP-HPLC Method for Ponesimod
This section outlines a typical Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted for the analysis of this compound and its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., 0.1% formic acid in water) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL).
Forced Degradation Study Protocol
To assess the stability of this compound and identify potential degradation products, the following forced degradation protocol can be employed.
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound to a high temperature (e.g., 105°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or fluorescent light for a specified period.
After each stress condition, the samples should be analyzed by the stability-indicating RP-HPLC method to determine the extent of degradation and to profile any degradation products.
Visualizations
This compound Stability Testing Workflow
Caption: Workflow for forced degradation studies of this compound.
Ponesimod Mechanism of Action: S1P1 Receptor Signaling
Ponesimod is a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). Its therapeutic effect in autoimmune diseases like multiple sclerosis is attributed to its ability to induce the internalization and degradation of S1P1 receptors on lymphocytes. This process, known as functional antagonism, leads to the sequestration of lymphocytes in the lymph nodes, preventing their migration to sites of inflammation.
Caption: Simplified signaling pathway of Ponesimod's action on S1P1 receptors.
Conclusion
Maintaining the stability of this compound is critical for its effective use in research and development. This guide provides a framework for its long-term storage and stability assessment. Adherence to the recommended storage conditions, particularly protection from light, moisture, and heat, is essential. The provided experimental protocols for stability-indicating HPLC and forced degradation studies offer a starting point for in-house validation and characterization of this compound stability. Further studies specifically on this compound are recommended to fully elucidate its degradation profile and to quantify the impact of deuteration on its stability.
solubility of Ponesimod-d7 in different organic solvents
An In-depth Technical Guide on the Solubility of Ponesimod-d7
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, outlines experimental protocols for solubility determination, and visualizes the related signaling pathway.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. While specific data for this compound is limited, the following tables provide the available solubility information for both this compound and its non-deuterated counterpart, Ponesimod. This data is compiled from various sources and presented for comparative analysis.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 10 mM[1] | - |
| DMSO | 100 mg/mL (213.67 mM)[2] | Ultrasonic assistance recommended. Hygroscopic nature of DMSO can impact solubility; fresh DMSO is advised.[2] |
Table 2: Solubility of Ponesimod (Non-deuterated)
| Solvent | Concentration | Notes |
| DMSO | 92 mg/mL (199.57 mM)[3] | - |
| DMSO | 55 mg/mL (119.31 mM)[4] | Sonication is recommended. |
| DMSO | Approx. 5 mg/mL | - |
| Dimethyl formamide | Approx. 5 mg/mL | - |
| Ethanol | 92 mg/mL (199.58 mM) | Sonication is recommended. |
| Aqueous Buffers | Sparingly soluble | - |
| 1:3 DMSO:PBS (pH 7.2) | Approx. 0.25 mg/mL | For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute. |
Experimental Protocols for Solubility Determination
A standardized experimental protocol for determining the solubility of this compound is crucial for reproducible results. The following is a generalized methodology based on common laboratory practices for assessing compound solubility.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vials are agitated in a thermostatic shaker at a constant temperature (e.g., 25°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Sample Preparation for Analysis: An aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a validated HPLC-UV method.
-
Calculation of Solubility: The solubility is calculated from the measured concentration, taking into account the dilution factor.
Signaling Pathway and Mechanism of Action
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes.
Upon binding, Ponesimod induces the internalization and degradation of the S1P1 receptor. This renders the lymphocytes unresponsive to the natural S1P gradient, which is necessary for their egress from the lymph nodes. By sequestering lymphocytes in the lymphoid organs, Ponesimod reduces the number of circulating lymphocytes that can infiltrate the central nervous system and contribute to inflammation in autoimmune diseases such as multiple sclerosis.
Below is a diagram illustrating the signaling pathway of Ponesimod.
Caption: Ponesimod's mechanism of action on lymphocyte migration.
References
Ponesimod-d7: A Technical Overview of its Physicochemical Properties and Analytical Determination
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Ponesimod-d7, a deuterated analog of the selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. This document details its molecular weight and exact mass, outlines the experimental protocols for their determination, and illustrates the signaling pathway of its non-deuterated counterpart.
Core Physicochemical Data
The incorporation of seven deuterium atoms into the Ponesimod structure results in a distinct isotopic profile, which is critical for its use as an internal standard in quantitative bioanalytical assays. The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈D₇ClN₂O₄S | [1] |
| Molecular Weight | 468.02 g/mol | [1] |
| Exact Mass | 467.1649 Da | |
| Monoisotopic Mass of Ponesimod (non-deuterated) | 460.1223562 Da | [2] |
Experimental Determination of Molecular Weight and Exact Mass
The precise determination of the molecular weight and exact mass of deuterated compounds like this compound is crucial for their characterization and use in regulated environments. Mass spectrometry is the definitive technique for this purpose.
Methodology: High-Resolution Mass Spectrometry (HRMS)
A detailed workflow for the characterization of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is outlined below. This method allows for the accurate determination of the isotopic distribution and confirmation of the deuteration pattern.
Ponesimod Signaling Pathway
Ponesimod is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). Its mechanism of action involves the functional antagonism of S1P1, leading to the sequestration of lymphocytes in lymph nodes. This prevents their infiltration into the central nervous system, which is a key aspect of its therapeutic effect in autoimmune diseases like multiple sclerosis. The downstream signaling cascades influenced by Ponesimod binding to S1P1 primarily involve the MAPK/ERK and PI3K-Akt pathways.
References
Methodological & Application
Application Notes: Quantitative Determination of Ponesimod in Human Plasma using LC-MS/MS with Ponesimod-d7 as an Internal Standard
Application Note: High-Throughput Analysis of Ponesimod in Human Plasma using Ponesimod-d7 Internal Standard by LC-MS/MS
Abstract
This application note details a robust and reliable protocol for the quantitative analysis of Ponesimod in human plasma samples. The method employs a simple and efficient protein precipitation extraction procedure using Ponesimod-d7 as an internal standard (IS) for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is designed for high-throughput applications in clinical and preclinical drug development, offering excellent sensitivity, accuracy, and precision.
Introduction
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis. Accurate and precise measurement of Ponesimod concentrations in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note describes a validated method for the determination of Ponesimod in human plasma using a stable isotope-labeled internal standard, this compound, to ensure high-quality data. The sample preparation is based on a straightforward protein precipitation technique, which is amenable to automation for high-throughput analysis.
Experimental
Materials and Reagents
-
Ponesimod reference standard (purity ≥98%)
-
This compound internal standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
96-well collection plates
-
Protein precipitation filter plates
Standard and Internal Standard Solutions
-
Ponesimod Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ponesimod reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ponesimod stock solution in 50:50 acetonitrile:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.
Sample Preparation Protocol
A validated liquid chromatography coupled to tandem mass spectrometry method was used to measure ponesimod concentrations in plasma. Ponesimod and the internal standard, a deuterated analogue of ponesimod, were extracted by protein precipitation using a mixture of acetonitrile and ethanol (1:1, vol/vol)[1].
-
Allow plasma samples, calibration standards, and QC samples to thaw to room temperature.
-
To 100 µL of each plasma sample, calibration standard, and QC, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 400 µL of the protein precipitation solvent (Acetonitrile:Ethanol, 1:1 v/v).
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate.
-
After protein precipitation, plasma samples were filtered through a protein precipitation plate, and the filtrate was diluted with an equal volume of water containing 0.1% formic acid prior to injection onto the HPLC column[1].
-
Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ponesimod: [M+H]+ → fragment ions (to be determined empirically) |
| This compound: [M+H]+ → fragment ions (to be determined empirically) | |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Results and Discussion
The described method provides excellent performance for the quantification of Ponesimod in human plasma. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for any variability during sample preparation and instrument analysis, ensuring high accuracy and precision.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical acceptance criteria and expected performance data for a bioanalytical method of this type.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 10 | < 15% | ± 15% | < 15% | ± 15% |
| High | 80 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85% | 85 - 115% |
| High | 80 | > 85% | 85 - 115% |
Visualizations
Caption: Workflow for Ponesimod plasma sample preparation.
Conclusion
The presented application note provides a detailed protocol for the robust and high-throughput quantification of Ponesimod in human plasma using this compound as an internal standard. The simple protein precipitation method is efficient and provides clean extracts suitable for sensitive LC-MS/MS analysis. This method is well-suited for supporting pharmacokinetic studies in the clinical development of Ponesimod.
References
Application Notes and Protocols for the Use of Ponesimod-d7 in Ponesimod Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Ponesimod-d7 as an internal standard in the quantitative analysis of Ponesimod in biological matrices, particularly human plasma. This methodology is crucial for accurate pharmacokinetic (PK) studies, enabling reliable determination of drug concentration-time profiles.
Introduction
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator investigated for the treatment of autoimmune diseases such as multiple sclerosis. To thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) properties, a robust and validated bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound, being chemically identical to Ponesimod but with a higher mass, co-elutes chromatographically and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This ensures high accuracy and precision in the quantification of Ponesimod.
Experimental Protocols
This section details the validated LC-MS/MS method for the determination of Ponesimod in human plasma.
Materials and Reagents
-
Analytes: Ponesimod, this compound (internal standard)
-
Chemicals and Solvents:
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
-
Biological Matrix: Human plasma
Sample Preparation
A protein precipitation method is employed for the extraction of Ponesimod and this compound from plasma samples.[1]
-
To a 100 µL aliquot of human plasma, add 200 µL of a protein precipitation solution consisting of acetonitrile and ethanol (1:1, v/v) containing this compound at a suitable concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a protein precipitation plate.[1]
-
Dilute the filtrate with an equal volume of water containing 0.1% formic acid prior to injection onto the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Capable of delivering a stable flow rate |
| Column | Atlantis dC18, 3 µm, 2.1 x 20 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Mobile Phase C | Acetonitrile/Water (4:1, v/v) with 0.5% Formic Acid |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., TSQ Quantum) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically |
| Ponesimod (Precursor Ion) | m/z 461.0 [M+H]⁺ (Predicted) |
| Ponesimod (Product Ion) | To be determined |
| This compound (Precursor Ion) | m/z 468.0 [M+H]⁺ (Predicted) |
| This compound (Product Ion) | To be determined |
Note: The Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) for Ponesimod and this compound need to be optimized by direct infusion of the individual compounds into the mass spectrometer to determine the most abundant and stable fragment ions.
Method Validation Parameters
A validated LC-MS/MS assay for Ponesimod in human plasma has been reported with the following performance characteristics:
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |
Further details on linearity, precision, and accuracy would be required for a complete validation summary and should be established according to regulatory guidelines (e.g., FDA, EMA).
Data Presentation
Pharmacokinetic Parameters of Ponesimod
The following table summarizes key pharmacokinetic parameters of Ponesimod obtained from clinical studies.
| Parameter | Value | Population | Reference |
| Time to Maximum Concentration (Tmax) | 2.0 - 4.0 hours | Healthy male subjects | [1] |
| Terminal Half-life (t½) | 21.7 - 33.4 hours | Healthy male subjects | |
| Effect of Food | Minimal | Healthy male subjects | |
| Mean AUCss (20 mg dose) | 3749 ng·h/mL | Patients with relapsing multiple sclerosis |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Ponesimod in plasma samples using this compound as an internal standard.
Caption: Bioanalytical workflow for Ponesimod quantification.
Role of this compound as an Internal Standard
This diagram illustrates the principle of using a stable isotope-labeled internal standard in LC-MS/MS analysis to ensure accurate quantification.
Caption: Principle of internal standard use.
References
- 1. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An exposure‐response analysis of ponesimod clinical efficacy in a randomized phase III study in patients with relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ponesimod-d7 by LC-MS/MS
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Ponesimod using its deuterated internal standard, Ponesimod-d7, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methodologies for the analysis of Ponesimod in biological matrices.[1][2]
Overview
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[3][4] Accurate and precise quantification of Ponesimod in biological samples is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.
LC-MS/MS Transition Parameters
While specific, publicly available transition parameters for this compound are limited, the following provides optimized parameters for Ponesimod, which can be adapted for its deuterated analogue. The mass shift for this compound will result in a corresponding shift in the precursor ion mass. Product ions may or may not shift depending on the location of the deuterium atoms.
Instrumentation: A triple quadrupole mass spectrometer, such as a TSQ Quantum (ThermoFinnigan), operating in positive electrospray ionization (ESI) mode is suitable for this analysis.[1]
Ponesimod Structure and Mass:
-
Chemical Formula: C₂₃H₂₅ClN₂O₄S
-
Monoisotopic Mass: 476.12 g/mol
This compound Structure and Mass:
-
The exact position of the seven deuterium atoms on the molecule is proprietary information of the manufacturer. However, the mass difference will be +7 Da compared to the unlabeled Ponesimod.
-
Monoisotopic Mass: 483.16 g/mol (approx.)
Table 1: Postulated LC-MS/MS Transition Parameters for Ponesimod and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Ponesimod | 477.1 [M+H]⁺ | Not Specified | Requires Optimization | Precursor ion is the protonated molecule. |
| This compound | 484.2 [M+H]⁺ | Not Specified | Requires Optimization | Precursor ion is the protonated deuterated molecule. |
Note: The product ions and optimal collision energies need to be determined empirically by infusing a standard solution of Ponesimod and this compound into the mass spectrometer and performing a product ion scan and then a precursor ion scan of the most intense product ions. Vendor-specific software can be used to automate this optimization process.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of Ponesimod and this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
0.1% Formic acid in water
-
Protein precipitation plate (e.g., 96-well format)
-
Centrifuge
Procedure:
-
To 100 µL of plasma sample, add an appropriate volume of this compound internal standard solution.
-
Add 400 µL of a protein precipitation solvent mixture of acetonitrile and ethanol (1:1, v/v).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean collection plate.
-
Dilute the supernatant with an equal volume of water containing 0.1% formic acid prior to injection.
Diagram 1: Protein Precipitation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation.
Liquid Chromatography
Chromatographic System: A high-performance liquid chromatography (HPLC) system is required.
Table 2: Chromatographic Conditions
| Parameter | Value |
| Column | Atlantis dC18, 3 µm, 2.1 x 20 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Requires Optimization |
| Flow Rate | Requires Optimization |
| Column Temperature | Requires Optimization |
| Injection Volume | Requires Optimization |
Note: The gradient, flow rate, column temperature, and injection volume should be optimized to achieve good chromatographic separation of Ponesimod and this compound from endogenous matrix components, ensuring a stable baseline and symmetrical peak shapes.
Ponesimod Signaling Pathway
Ponesimod is a selective S1P1 receptor modulator that functionally antagonizes the receptor by causing its internalization and degradation. This prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes.
Diagram 2: Ponesimod Mechanism of Action
Caption: Simplified signaling pathway of Ponesimod's effect on lymphocyte trafficking.
Data Analysis
Quantification is performed using the peak area ratios of Ponesimod to this compound. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Ponesimod in the unknown samples is then determined from this calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity. A linear range of 1.0–2000 ng/mL with a limit of quantification of 1.0 ng/mL has been previously established for Ponesimod in plasma.
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantitative analysis of Ponesimod in biological matrices using LC-MS/MS with this compound as an internal standard. Adherence to these guidelines, with appropriate optimization and validation, will ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mass balance, pharmacokinetics and metabolism of the selective S1P1 receptor modulator ponesimod in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation of Ponesimod and Ponesimod-d7 for Pharmacokinetic and Bioanalytical Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the rapid and sensitive chromatographic separation of Ponesimod and its deuterated internal standard, Ponesimod-d7, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method is suitable for high-throughput analysis in pharmacokinetic and bioanalytical studies.
Introduction
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[1][2][3] It functions by binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation.[1][3] This process prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system and cause inflammation. Accurate quantification of Ponesimod in biological matrices is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and ensuring analytical accuracy and precision. This application note details a validated UPLC-MS/MS method for the simultaneous determination of Ponesimod and this compound.
Signaling Pathway of Ponesimod
Ponesimod selectively targets the S1P1 receptor, modulating its activity. The binding of Ponesimod to the S1P1 receptor on lymphocytes initiates a signaling cascade that results in the internalization and subsequent degradation of the receptor. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, which is necessary for their exit from lymphoid tissues. The sequestration of lymphocytes within the lymph nodes reduces the autoimmune response in multiple sclerosis.
References
Application of Ponesimod-d7 in Drug Metabolism Studies: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Ponesimod-d7 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of Ponesimod. The protocols and data presented are designed to assist in the development and validation of robust bioanalytical methods for the accurate quantification of Ponesimod in biological matrices.
Introduction
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis[1][2]. Understanding its metabolic fate is crucial for characterizing its overall disposition and potential for drug-drug interactions. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their use corrects for variability during sample preparation and analysis, ensuring high accuracy and precision.
Ponesimod Metabolism Overview
Ponesimod is extensively metabolized in humans, with the parent drug being the main circulating component in plasma[3]. The primary metabolic pathways include oxidation and hydrolysis, leading to the formation of two major, pharmacologically inactive metabolites, M12 and M13[3][4]. M13 accounts for approximately 20% and M12 for 6% of the total drug-related exposure.
The biotransformation of Ponesimod involves several cytochrome P450 (CYP) enzymes, including CYP2J2, CYP3A4, CYP3A5, CYP4F3A, and CYP4F12, which are responsible for the oxidation to M12. Further metabolism of M12 and the formation of other minor metabolites involve processes like dealkylation and glucuronidation by UGT1A1 and UGT2B7.
Ponesimod Metabolic Pathway
Quantitative Bioanalysis using this compound
A validated LC-MS/MS method utilizing this compound as an internal standard is essential for the accurate quantification of Ponesimod in biological matrices like plasma.
Experimental Workflow
The following diagram outlines the typical workflow for a bioanalytical study of Ponesimod using this compound.
Detailed Experimental Protocol: Quantification of Ponesimod in Human Plasma
This protocol describes a validated method for the determination of Ponesimod in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Ponesimod reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ethanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Stock and Working Solutions Preparation
-
Ponesimod Stock Solution (1 mg/mL): Accurately weigh and dissolve Ponesimod in a suitable solvent (e.g., methanol).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the Ponesimod stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of this compound internal standard working solution.
-
Add a protein precipitation agent, such as a mixture of acetonitrile and ethanol (1:1, v/v).
-
Vortex mix the samples thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an equal volume of water containing 0.1% formic acid prior to injection.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Analytical Column | A suitable reversed-phase column (e.g., C18) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | Dependent on column dimensions (typically 0.4-0.6 mL/min for HPLC) |
| Gradient | Optimized to achieve separation from endogenous interferences |
| Injection Volume | 5-10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometric Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ponesimod | To be determined | To be determined |
| This compound | To be determined | To be determined |
Note: The specific m/z transitions for Ponesimod and this compound need to be optimized on the specific mass spectrometer being used. A common approach for deuterated standards is to monitor a fragment ion that retains the deuterium labels.
6. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of Ponesimod and this compound in blank matrix samples.
-
Linearity and Range: The method should be linear over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: Stability of Ponesimod in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Ponesimod using this compound as an internal standard, based on available data.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1.0 - 2000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Inter-run)
| Analyte | Concentration Level | Accuracy (% Bias) | Precision (%RSD) |
| Ponesimod | Low QC | 98.0 – 101.6% | 1.2 – 8.9% |
| Mid QC | 98.0 – 101.6% | 1.2 – 8.9% | |
| High QC | 98.0 – 101.6% | 1.2 – 8.9% | |
| M12 | Low QC | 99.3 – 101.6% | 1.5 – 7.5% |
| Mid QC | 99.3 – 101.6% | 1.5 – 7.5% | |
| High QC | 99.3 – 101.6% | 1.5 – 7.5% | |
| M13 | Low QC | 96.3 – 101.2% | 1.6 – 7.2% |
| Mid QC | 96.3 – 101.2% | 1.6 – 7.2% | |
| High QC | 96.3 – 101.2% | 1.6 – 7.2% |
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method allows for the reliable and accurate quantification of Ponesimod in biological matrices. This is fundamental for pharmacokinetic assessments, understanding the drug's metabolism, and supporting clinical drug development. The detailed protocol and performance characteristics provided in this application note serve as a valuable resource for researchers and scientists in the field of drug metabolism.
References
Application Notes and Protocols for the Preparation of Ponesimod-d7 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator utilized in the treatment of relapsing forms of multiple sclerosis. In bioanalytical method development and validation, particularly in pharmacokinetic studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the analyte in biological matrices. Ponesimod-d7, the deuterated analog of Ponesimod, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties and distinct mass-to-charge ratio.
These application notes provide detailed protocols for the preparation of this compound stock and working solutions to be used as an internal standard in the quantitative analysis of Ponesimod in biological samples.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound solutions.
| Parameter | Value | Solvent | Storage Conditions | Stability |
| Stock Solution Concentration | 100 µg/mL | Methanol (HPLC Grade) | -20°C in amber vials | Up to 6 months |
| Intermediate Solution Conc. | 10 µg/mL | Methanol:Water (1:1, v/v) | 2-8°C | Up to 1 month |
| Working Solution Conc. | 1 µg/mL | Methanol:Water (1:1, v/v) | 2-8°C | Use within 24 hours |
Experimental Protocols
Materials and Reagents
-
This compound (powder, ≥98% purity)
-
Methanol (HPLC Grade)
-
Dimethyl sulfoxide (DMSO, ACS Grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Amber glass vials with PTFE-lined caps
Preparation of this compound Stock Solution (100 µg/mL)
A stock solution of Ponesimod can be prepared in methanol.[1]
-
Accurately weigh approximately 1 mg of this compound powder and transfer it to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution of the powder.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the final volume to 10 mL.
-
Mix the solution thoroughly by inverting the flask several times.
-
Transfer the stock solution to an amber glass vial, label it clearly, and store it at -20°C.
Preparation of this compound Intermediate and Working Solutions
For the preparation of calibration standards and quality control samples, the stock solution is typically diluted to a working concentration. A validated LC-MS/MS method for Ponesimod utilized a deuterated analogue as an internal standard, which was extracted from plasma via protein precipitation.
3.3.1. Intermediate Solution (10 µg/mL)
-
Equilibrate the 100 µg/mL stock solution to room temperature.
-
Pipette 1 mL of the stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a solution of methanol and ultrapure water (1:1, v/v).
-
Mix thoroughly. This intermediate solution can be stored at 2-8°C for up to one month.
3.3.2. Working Solution (1 µg/mL)
-
Pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a solution of methanol and ultrapure water (1:1, v/v).
-
Mix thoroughly. This working solution should be prepared fresh daily.
Visualization of Experimental Workflow
Caption: Preparation workflow for this compound stock and working solutions.
Signaling Pathway (Illustrative Example)
While the preparation of solutions does not directly involve a signaling pathway, for context, Ponesimod acts as a selective S1P1 receptor modulator. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Ponesimod as an S1P1 receptor modulator.
References
Troubleshooting & Optimization
Ponesimod-d7 Mass Spectrometry Signal: Technical Support Center
Welcome to the technical support center for Ponesimod-d7 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, such as poor signal intensity, encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to a poor or inconsistent this compound signal.
Issue 1: Poor or No this compound Signal Detected
Question: I am not observing any signal, or the signal for my this compound internal standard is significantly lower than expected. What are the potential causes?
Answer: A weak or absent signal for this compound can stem from several factors, ranging from sample preparation and chromatographic conditions to mass spectrometer settings. The most common culprits include issues with the ionization process, incorrect mass spectrometer parameters, or problems with the internal standard solution itself.
Troubleshooting Guide:
A systematic approach is crucial to identify the root cause of a poor signal. The following workflow outlines the key areas to investigate.
optimizing Ponesimod-d7 concentration for bioanalytical method
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Ponesimod-d7 for bioanalytical methods. The following sections offer detailed troubleshooting advice, frequently asked questions, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in the bioanalysis of Ponesimod?
A1: this compound, a deuterated analog of Ponesimod, is used as an internal standard (IS) in quantitative bioanalytical methods, typically those employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the analyte (Ponesimod). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[2]
Q2: What is the most common sample preparation technique for Ponesimod analysis in biological matrices?
A2: Protein precipitation is a widely used method for the extraction of Ponesimod from plasma samples.[1][3] This technique is favored for its simplicity, speed, and efficiency in removing a large portion of protein content from the sample, which could otherwise interfere with the analysis.[4] A common approach involves the addition of a water-miscible organic solvent, such as a mixture of acetonitrile and ethanol, to the plasma sample to precipitate the proteins.
Q3: What type of analytical instrumentation is best suited for quantifying this compound?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the bioanalysis of Ponesimod due to its high sensitivity, specificity, and versatility. A triple quadrupole mass spectrometer operating in electrospray-ionization (ESI) positive-ion mode is commonly used for detection. This setup allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive method for quantification.
Q4: What are "matrix effects" and how can they impact the analysis of this compound?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the context of this compound analysis, endogenous components of the biological sample (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to inaccurate and imprecise quantification. Employing a co-eluting internal standard like this compound helps to mitigate the impact of matrix effects, as both the analyte and the internal standard are affected similarly.
Troubleshooting Guide
Problem: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Incompatible Injection Solvent | Ensure the sample is reconstituted in a solvent that is weaker than the initial mobile phase. Injecting a sample in a strong organic solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample to avoid overloading the analytical column. |
| Column Contamination or Degradation | Wash the column with a strong solvent or, if necessary, replace the column. Ensure proper sample clean-up to minimize the introduction of contaminants. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
Problem: High Signal-to-Noise Ratio or Inconsistent Baseline
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Purge the LC system to remove any air bubbles or contaminants. |
| Mass Spectrometer Source Contamination | Clean the ion source components, such as the capillary and lenses, according to the manufacturer's recommendations. |
| Matrix Effects | Improve the sample preparation method to remove more interfering substances. Consider using a more selective extraction technique like solid-phase extraction (SPE). |
Problem: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitant to sample and adequate vortexing. For liquid-liquid extraction, optimize the pH and solvent choice. |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to container surfaces. |
| Analyte Instability | Investigate the stability of Ponesimod in the biological matrix and during the sample preparation process. Ensure samples are stored at the appropriate temperature. |
Problem: Significant Ion Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-elution with Matrix Components (e.g., Phospholipids) | Modify the chromatographic method to separate the analyte from the interfering matrix components. A slower gradient or a different column chemistry may be effective. |
| Inadequate Sample Clean-up | Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), to remove a wider range of matrix components. |
| Suboptimal Ion Source Conditions | Optimize ion source parameters, such as spray voltage and gas flows, to minimize the impact of matrix effects. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a general protein precipitation method for the extraction of Ponesimod from human plasma.
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: In a polypropylene microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add a specific volume of this compound internal standard working solution to each sample.
-
Protein Precipitation: Add 300 µL of a precipitating agent (e.g., a 1:1 mixture of acetonitrile and ethanol) to each tube.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Dilution: Dilute the supernatant with an equal volume of water containing 0.1% formic acid.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following table summarizes typical starting parameters for an LC-MS/MS method for Ponesimod analysis. These parameters should be optimized for the specific instrumentation being used.
| Parameter | Condition |
| LC System | HPLC or UPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate. |
| Injection Volume | 5-10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Ponesimod and this compound standards. |
Quantitative Data Summary
The following table presents a summary of performance characteristics for a validated LC-MS/MS method for Ponesimod in human plasma.
| Parameter | Result |
| Linearity Range | 1.0 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Precision (%CV) | ≤8.1% |
| Inaccuracy | -12.0% to -3.5% |
Visualizations
Caption: Experimental workflow for Ponesimod bioanalysis.
Caption: Troubleshooting workflow for inconsistent quantification.
References
- 1. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Navigating Ponesimod-d7 Instability: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Ponesimod-d7 as an internal standard in bioanalytical assays, ensuring its stability throughout sample processing is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential instability issues encountered during experimental workflows.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterium-labeled version of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] It is used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variability in sample extraction, processing, and instrument response.[3] Because its chemical and physical properties are nearly identical to Ponesimod, it is expected to behave similarly during the analytical process.
Q2: What are the primary causes of deuterated internal standard instability?
Instability of deuterated internal standards like this compound can arise from several factors:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can exchange with hydrogen atoms from the surrounding environment, particularly from protic solvents (e.g., water, methanol) or acidic/basic conditions. This can lead to a decrease in the this compound signal and an increase in the signal of unlabeled Ponesimod.
-
Chemical Degradation: Like the parent drug, this compound can degrade under harsh conditions such as extreme pH, high temperatures, or exposure to strong oxidizing agents.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting signal intensity.
-
Adsorption: The compound may adsorb to container surfaces (e.g., plastic tubes, well plates), leading to its loss from the solution.
Q3: How can I minimize the risk of this compound instability during sample processing?
To mitigate instability, consider the following best practices:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample reconstitution and dilution. If protic solvents are necessary, minimize the time the sample spends in these solvents and maintain low temperatures.
-
pH Control: Ensure the pH of the sample and processing solvents is within a range where Ponesimod is known to be stable. Ponesimod is practically insoluble in aqueous media across a wide pH range (1.23 to 12.79).
-
Temperature Control: Keep samples on ice or at refrigerated temperatures during processing and in the autosampler to minimize degradation.
-
Proper Storage: Store stock solutions and processed samples at appropriate low temperatures (-20°C or -80°C) and protect them from light, as Ponesimod is known to be photosensitive.[4]
Troubleshooting Guide for this compound Instability
This guide addresses common issues of this compound signal loss or variability in a question-and-answer format.
Issue 1: Decreasing this compound Signal Over a Batch Run
Question: My this compound peak area is consistently decreasing throughout my analytical run. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Autosampler Instability | Verify Autosampler Temperature: Ensure the autosampler is maintaining the set temperature (e.g., 4°C).Re-inject Samples: Re-inject a sample from the beginning of the run at the end to see if the signal returns to the initial level. A lower signal suggests degradation in the autosampler. |
| Isotopic Back-Exchange | Solvent Composition: If your final sample extract is in a protic solvent (e.g., methanol/water), the deuterium atoms may be exchanging with protons. Action: Prepare a fresh sample and analyze it immediately. If the initial signal is high and then drops over time, back-exchange is likely. Consider switching to a less protic solvent if your chromatography allows. |
| Adsorption to Vials/Plates | Material Check: Ponesimod may adsorb to certain plastics. Action: Try using different types of vials or plates (e.g., polypropylene vs. glass). |
Issue 2: High Variability in this compound Signal Across Different Samples
Question: The peak area of this compound is highly variable between my samples, even in my quality control (QC) samples. What should I investigate?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | Review Pipetting and Dilutions: Ensure consistent and accurate pipetting of the internal standard and all subsequent dilution steps. Check Evaporation Steps: If using an evaporation step, ensure it is carried out consistently for all samples to avoid differential loss of analyte. |
| Differential Matrix Effects | Matrix Effect Evaluation: Components in individual samples can suppress or enhance the ionization of this compound to varying degrees. Action: Perform a post-extraction addition experiment. Spike this compound into the extracted matrix of several different blank samples and compare the response to the response in a neat solution. Significant variation indicates differential matrix effects. |
| Incomplete Protein Precipitation | Precipitation Efficiency: Inconsistent protein precipitation can lead to varying levels of matrix components in the final extract. Action: Visually inspect the precipitated pellets to ensure they are well-formed and consistent. Optimize the protein precipitation step (e.g., solvent-to-sample ratio, vortexing time). |
Issue 3: Low or No this compound Signal in All Samples
Question: I am observing a very low or no signal for this compound in all my samples, including the standards. What is the likely problem?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Internal Standard Preparation Error | Check Stock and Working Solutions: Verify the concentration and integrity of your this compound stock and working solutions. Prepare fresh solutions if there is any doubt. Confirm Addition: Ensure that the internal standard was added to all samples and standards. |
| Mass Spectrometer Settings | Review MS Method: Double-check the mass transitions, collision energy, and other MS parameters for this compound to ensure they are correct. Instrument Tune: Perform an instrument tune and calibration to ensure the mass spectrometer is functioning correctly. |
| LC Method Issues | Chromatographic Peak Shape: Poor peak shape (e.g., broad or split peaks) can result in a low signal-to-noise ratio. Action: Inspect the chromatography of a neat standard solution. If the peak shape is poor, troubleshoot the LC method (e.g., column, mobile phase). |
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma
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Sample Preparation:
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Spike a known concentration of this compound into at least three different lots of blank human plasma at low and high QC levels.
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Divide each pool into four aliquots.
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-
Freeze-Thaw Cycles:
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Analyze one aliquot from each concentration immediately (Cycle 0).
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Freeze the remaining three aliquots at -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a total of three freeze-thaw cycles, analyzing one set of aliquots after each cycle.
-
-
Sample Analysis:
-
Extract this compound from the plasma using a validated protein precipitation method (e.g., with acetonitrile).
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Analyze the samples by LC-MS/MS.
-
-
Data Evaluation:
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Calculate the mean concentration and %CV for each freeze-thaw cycle.
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Compare the results to the Cycle 0 samples. The deviation should ideally be within ±15%.
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Protocol 2: Assessment of this compound Stability in Processed Samples (Autosampler Stability)
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Sample Preparation:
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Process a set of low and high QC samples (in at least triplicate) using your standard extraction procedure.
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Reconstitute the final extract in your mobile phase or appropriate solvent.
-
-
Autosampler Incubation:
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Place the samples in the autosampler set at the intended run temperature (e.g., 4°C).
-
Inject the samples at time zero and then at regular intervals (e.g., 6, 12, 24 hours) over the expected duration of an analytical run.
-
-
Data Analysis:
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Calculate the peak area of this compound at each time point.
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Compare the peak areas at the later time points to the time zero injections. A significant decrease (e.g., >15%) indicates potential instability in the autosampler.
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Visualizing Experimental Workflows and Relationships
Ponesimod Signaling Pathway
Caption: Ponesimod's mechanism of action on lymphocyte trafficking.
Troubleshooting Logic for this compound Signal Loss
Caption: A logical workflow for troubleshooting this compound signal issues.
References
Technical Support Center: Ponesimod-d7 LC-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS analysis of Ponesimod-d7.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue in LC-MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting components from a sample reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2][3] This phenomenon leads to a decreased signal intensity, which can cause inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][4] Essentially, even if this compound is present in the sample, its signal may be significantly diminished or completely lost, compromising the integrity of the bioanalysis.
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled (SIL) internal standard like this compound should co-elute perfectly with the unlabeled analyte (Ponesimod) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal would then remain constant, enabling accurate quantification. However, deuteration can sometimes introduce a slight difference in retention time between the analyte and the internal standard. If this chromatographic separation occurs within a region of variable ion suppression, the analyte and this compound will be affected differently, leading to inaccurate and unreliable results.
Q3: What are the most common sources of ion suppression when analyzing this compound in biological matrices?
A3: Ion suppression in the analysis of this compound typically originates from several sources:
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Endogenous Matrix Components: Biological samples like plasma or serum are complex. Salts, proteins, and especially phospholipids are major contributors to ion suppression. Phospholipids are notorious for co-eluting with analytes in reversed-phase chromatography and interfering with the electrospray ionization (ESI) process.
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Exogenous Substances: These are contaminants introduced during sample handling. They can include mobile phase additives like trifluoroacetic acid (TFA), which is a known signal suppressor, or polymers leached from plasticware.
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High Analyte Concentration: At very high concentrations, the analyte or internal standard can saturate the ionization process, leading to a non-linear response and self-suppression.
Q4: How can I detect and identify regions of ion suppression in my chromatogram?
A4: The most direct method for identifying ion suppression zones is a post-column infusion experiment . This involves continuously infusing a standard solution of this compound into the eluent stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. Any dip or decrease from the stable baseline signal indicates a region where co-eluting matrix components are causing ion suppression. This allows you to see if your analyte's retention time falls within a problematic zone.
Q5: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A5: Effective sample preparation is the most critical step to minimize ion suppression by removing interfering matrix components before analysis. The most common techniques, in order of increasing effectiveness, are:
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Protein Precipitation (PPT): This method is simple and fast but is often insufficient as it fails to adequately remove phospholipids and other small molecules.
-
Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup than PPT and is effective at removing many interfering compounds. Optimizing the pH of the aqueous phase can significantly improve the removal of impurities like phospholipids.
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Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of matrix interferences, providing the cleanest extracts. Specific SPE cartridges can be chosen to selectively isolate the analyte while washing away suppressive components.
Q6: How can I optimize my chromatographic method to minimize ion suppression?
A6: Chromatographic optimization aims to separate this compound from co-eluting matrix interferences. Key strategies include:
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Adjusting Mobile Phase and Gradient: Modifying the mobile phase composition or the gradient elution profile can alter the retention of both the analyte and interfering components, improving resolution.
-
Changing the Column: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can change selectivity and resolve the analyte from interferences.
-
Reducing Flow Rate: Lowering the flow rate, particularly to nano-flow levels, can improve ionization efficiency and make the process more tolerant to non-volatile salts and other interferences.
-
Using a Divert Valve: A divert valve can be programmed to send the initial, unretained portion of the eluent, which often contains highly concentrated salts and polar interferences, to waste instead of the ion source.
Q7: Can I change my mass spectrometer settings to mitigate ion suppression?
A7: Yes, optimizing the ion source can help. Consider the following:
-
Switching Ionization Technique: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI) because its gas-phase ionization mechanism is less affected by non-volatile matrix components.
-
Switching Ionization Polarity: If analyzing in positive ion mode, switching to negative ion mode (if this compound is detectable) can sometimes help, as fewer matrix components may ionize in negative mode, reducing competition.
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Optimizing Source Parameters: Fine-tuning parameters like gas temperatures, gas flows, and spray voltage can improve desolvation and ionization efficiency, making the analysis more robust to matrix effects.
Troubleshooting Guides
Problem 1: Inaccurate or inconsistent quantification despite using this compound.
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Possible Cause: Differential ion suppression due to a slight chromatographic separation between Ponesimod and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Ponesimod and this compound. If a separation is observed, the two compounds may be experiencing different matrix effects.
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Assess Matrix Effect at Retention Times: Perform a post-column infusion experiment to determine if the retention times of both the analyte and the internal standard fall within a zone of changing ion suppression.
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Modify Chromatography: Adjust the mobile phase or gradient to achieve co-elution. In some cases, using a column with slightly lower resolution can merge the peaks, ensuring both experience the same matrix effect.
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Problem 2: Poor sensitivity and low signal-to-noise for this compound.
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Possible Cause: Significant ion suppression from the sample matrix is reducing the analyte signal.
-
Troubleshooting Steps:
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Identify Suppression Zones: Use the post-column infusion technique to confirm that the analyte retention time is in a region of high ion suppression.
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Enhance Sample Cleanup: If using protein precipitation, switch to a more effective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interfering compounds like phospholipids.
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Optimize Chromatography: Adjust the chromatographic method to move the analyte peak out of the suppression zone.
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Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression, though this may not be feasible if the analyte concentration is already low.
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Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Effectiveness in Removing Interferences | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | Low to Moderate | High | Low | Fails to remove phospholipids and salts effectively; best for cleaner matrices or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Low | Good for removing salts and some phospholipids; requires solvent optimization and can be labor-intensive. |
| Solid-Phase Extraction (SPE) | High | Moderate to High | High | Highly effective and selective for removing a wide range of interferences, leading to the cleanest extracts and best sensitivity. |
| Phospholipid Depletion Plates | High (for phospholipids) | High | High | Specifically targets and removes phospholipids, a major cause of ion suppression in plasma/serum samples. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
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Prepare Infusion Solution: Create a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal (e.g., 50-100 ng/mL).
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System Setup:
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Place the infusion solution in a syringe pump.
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Connect the syringe pump outlet to a T-fitting.
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Connect the analytical column outlet to one inlet of the T-fitting.
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Connect the other outlet of the T-fitting to the mass spectrometer's ion source.
-
-
Execution:
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Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Monitor the this compound signal until a stable baseline is achieved.
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Inject a blank matrix sample that has been processed with your standard sample preparation method.
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Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant and reproducible drop in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.
Visualizations
Caption: A workflow for troubleshooting ion suppression of this compound.
References
resolving chromatographic peak tailing for Ponesimod-d7
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic peak tailing issues specifically with Ponesimod-d7.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing can compromise the accuracy and precision of quantification, especially for small peaks, and can degrade the resolution between closely eluting compounds.[3]
It is commonly measured using the Tailing Factor (T) or Asymmetry Factor (As) . The pharmaceutical industry often uses the tailing factor, which is calculated from the peak width at 5% of the peak height. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. Many analytical methods require the tailing factor to be below a certain limit, often less than 2.
Q2: Why am I observing peak tailing specifically for this compound and not other compounds in my analysis?
A2: If only the this compound peak is tailing, the issue is likely related to specific chemical interactions between this compound and the stationary phase. Ponesimod, and by extension its deuterated analog this compound, has basic functional groups that can interact strongly with acidic silanol groups on the surface of silica-based columns. These secondary interactions are a primary cause of peak tailing for basic compounds.
Q3: Can the mobile phase composition affect the peak shape of this compound?
A3: Absolutely. The mobile phase pH is a critical factor. If the mobile phase pH is close to the pKa of Ponesimod, the compound can exist in both ionized and non-ionized forms, leading to peak tailing. For basic compounds like Ponesimod, lowering the mobile phase pH (e.g., to 3.0 or lower) can protonate the silanol groups on the stationary phase and the analyte, minimizing unwanted secondary interactions and improving peak shape. The buffer concentration is also important; an inadequate buffer concentration may not maintain a stable pH, leading to tailing.
Q4: Could my column be the cause of the peak tailing for this compound?
A4: Yes, the column is a very common source of peak tailing issues. Potential column-related problems include:
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Column Contamination: Accumulation of strongly retained sample components on the column inlet can distort peak shape.
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Column Void: A void or channel in the packing material at the column inlet can cause band broadening and tailing.
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Blocked Frit: A partially blocked inlet frit can distort the sample band as it enters the column, affecting all peaks.
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Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to increased silanol activity and peak tailing for basic compounds.
Troubleshooting Guide
Systematic Troubleshooting Workflow
This workflow provides a step-by-step approach to identifying and resolving the cause of this compound peak tailing.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Detailed Troubleshooting Steps
1. Initial Assessment: All Peaks vs. Specific Peak Tailing
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If all peaks are tailing: This generally points to a physical problem in the system before the separation occurs.
-
Action: Check for a blocked column inlet frit. Try back-flushing the column.
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Action: Inspect for a void at the head of the column. If a void is present, the column may need to be replaced.
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Action: Minimize extra-column volume by using shorter, narrower internal diameter tubing between the injector, column, and detector.
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-
If only the this compound peak (or a few basic compounds) is tailing: This suggests a chemical interaction issue. Proceed with the following steps.
2. Mobile Phase Optimization
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Problem: Inappropriate mobile phase pH leading to secondary silanol interactions.
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Solution: Ponesimod is a basic compound. Adjust the mobile phase to a lower pH, for example, using 0.1% formic acid or a phosphate buffer at pH 4.0. This will protonate the analyte and suppress the ionization of residual silanol groups on the silica packing.
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Problem: Inadequate buffer strength.
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Solution: If using a buffer, ensure its concentration is sufficient (e.g., 10-25 mM for LC-UV) to maintain a constant pH. For LC-MS, keep buffer concentrations low (e.g., <10 mM) to avoid ion suppression.
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3. Column and Guard Column Evaluation
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Problem: Use of an older or inappropriate type of column.
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Solution: Employ a modern, high-purity silica, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.
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Problem: Guard column is contaminated or worn out.
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Solution: Remove the guard column and perform an injection. If the peak shape improves, replace the guard column.
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4. Sample and Injection Considerations
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Problem: Sample solvent is incompatible with the mobile phase.
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Solution: The sample should ideally be dissolved in the initial mobile phase. A mismatch in solvent strength between the sample and the mobile phase can cause peak distortion.
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Problem: Column overload.
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Solution: While more commonly associated with peak fronting, severe mass overload can also cause tailing. To check for this, dilute the sample and inject it again. If the peak shape improves, reduce the sample concentration or injection volume.
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Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for this compound Analysis
This protocol is based on a validated RP-HPLC method for Ponesimod.
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Buffer Preparation (pH 4.0):
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Prepare a potassium dihydrogen phosphate (KH2PO4) buffer.
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Adjust the pH to 4.0 using diluted orthophosphoric acid.
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Filter the buffer through a 0.45 µm membrane filter.
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-
Mobile Phase Preparation:
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Mix the prepared pH 4.0 buffer with methanol in a ratio of 55:45 (v/v).
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Degas the mobile phase by sonicating for 20 minutes or using an online degasser.
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Chromatographic Conditions:
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Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Injection Volume: 10 µL
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Detector: PDA or MS
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Procedure:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Inject the this compound standard solution.
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Evaluate the peak shape and tailing factor. The tailing factor should ideally be ≤ 1.5.
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Data Presentation
Table 1: System Suitability Parameters for Ponesimod Analysis
This table presents typical system suitability parameters from a validated RP-HPLC method for Ponesimod, which can be used as a benchmark for this compound analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T < 2 | 1.21 |
| Theoretical Plates (N) | N > 2000 | 6512 |
| %RSD of Retention Time | ≤ 2.0% | < 2.0% |
| %RSD of Peak Area | ≤ 2.0% | < 2.0% |
Troubleshooting Logic Diagram
Caption: Key causes of peak tailing and their corresponding solutions.
References
Technical Support Center: Ensuring Ponesimod-d7 Stability During Autosampler Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Ponesimod-d7 when used as an internal standard in analytical experiments, particularly during storage in an autosampler.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock and working solutions?
A1: this compound, similar to its non-deuterated counterpart, exhibits good solubility in organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are recommended. Ponesimod is soluble in DMSO and dimethylformamide at approximately 5 mg/mL and in ethanol at 92 mg/mL.[1][2] For working solutions that are compatible with reversed-phase LC-MS/MS analysis, a mixture of acetonitrile and/or methanol with water is commonly used. It is crucial to minimize the proportion of aqueous solvent in the final sample vial to enhance stability, as Ponesimod has low solubility in aqueous buffers.[1][3] It is not recommended to store aqueous solutions of Ponesimod for more than one day.[1]
Q2: What is the expected stability of this compound in an autosampler?
Illustrative Autosampler Stability Data for this compound
The following table provides an example of what a quantitative stability study for this compound might reveal. Note: These values are for illustrative purposes only and should be confirmed by a formal in-house stability study.
| Solvent Composition (v/v) | Temperature (°C) | Time (hours) | Analyte Recovery (%) |
| 50% Acetonitrile / 50% Water | 4 | 24 | 98.5 |
| 50% Acetonitrile / 50% Water | 4 | 48 | 96.2 |
| 50% Acetonitrile / 50% Water | 25 (Ambient) | 24 | 92.1 |
| 50% Acetonitrile / 50% Water | 25 (Ambient) | 48 | 85.7 |
| 80% Acetonitrile / 20% Water | 4 | 48 | 99.1 |
| 80% Methanol / 20% Water | 4 | 48 | 98.8 |
Q3: Are there any known degradation products of Ponesimod that I should be aware of?
A3: Forced degradation studies on Ponesimod have shown that it can degrade under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. While the specific structures of the this compound degradation products are not detailed in the available literature, it is important to monitor for the appearance of unknown peaks in your chromatogram, especially when troubleshooting stability issues. A stability-indicating method should be able to resolve this compound from any potential degradants.
Troubleshooting Guide
This guide addresses common issues encountered with this compound stability during autosampler storage.
| Observed Problem | Potential Cause | Recommended Solution |
| Decreasing this compound peak area over the analytical run. | Degradation in the autosampler. | - Maintain the autosampler at a low temperature (e.g., 4-10°C).- Increase the organic content of the sample solvent.- Prepare fresh sample batches for long analytical runs.- Perform an autosampler stability study to determine the maximum allowable time in the autosampler. |
| High variability in this compound peak area between injections. | Inconsistent sample temperature or evaporation. | - Ensure the autosampler is maintaining a consistent temperature.- Use appropriate vial caps or seals to prevent solvent evaporation.- Check for proper vial placement in the autosampler tray. |
| Appearance of unknown peaks near the this compound peak. | Formation of degradation products. | - Review the sample preparation and storage conditions.- Optimize chromatographic conditions to separate the unknown peaks from this compound.- Perform forced degradation studies to identify potential degradation products. |
| No this compound peak detected. | Complete degradation or precipitation. | - Verify the initial preparation of the this compound solution.- Check the solubility of this compound in the chosen solvent.- Prepare a fresh solution and inject it immediately to confirm system performance. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent this compound signal.
Experimental Protocols
Protocol: this compound Autosampler Stability Study
1. Objective: To evaluate the stability of this compound in various solvents and at different temperatures representative of typical autosampler conditions.
2. Materials:
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This compound reference standard
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HPLC-grade acetonitrile, methanol, and water
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Volumetric flasks and pipettes
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LC-MS vials with appropriate caps
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Calibrated LC-MS/MS system
3. Preparation of Solutions:
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Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in DMSO to obtain a final concentration of 1 mg/mL.
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Working Solution (10 µg/mL): Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 10 µg/mL.
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Test Solutions: Prepare aliquots of the working solution in different solvent compositions (e.g., 50% ACN/50% H₂O, 80% ACN/20% H₂O, 50% MeOH/50% H₂O) in LC-MS vials.
4. Experimental Procedure:
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Place the prepared test solution vials in the autosampler at the desired temperatures (e.g., 4°C and 25°C).
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Inject the samples onto the LC-MS/MS system at specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours).
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Use a validated LC-MS/MS method to quantify the peak area of this compound at each time point.
5. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
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Plot the percentage remaining versus time for each condition.
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Determine the time at which the concentration of this compound falls below a predefined threshold (e.g., 95% of the initial concentration).
This compound and its Signaling Pathway Context
Caption: Bioanalytical workflow highlighting the critical autosampler stability step for this compound.
References
impact of pH on Ponesimod-d7 stability and ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and ionization of Ponesimod-d7. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in aqueous solutions?
A1: Based on forced degradation studies conducted on Ponesimod, the non-deuterated parent compound, its stability is pH-dependent.[1] Such studies typically expose the drug substance to acidic, basic, and neutral conditions to assess its degradation profile. While specific quantitative data for this compound is not publicly available, it is expected to exhibit similar pH-dependent stability to Ponesimod. Generally, many pharmaceutical compounds show optimal stability in a specific pH range and may degrade more rapidly under strongly acidic or basic conditions. For Ponesimod tablets, a dissolution medium of pH 4.5 phosphate buffer is utilized, which may suggest a range of favorable stability and solubility.[2]
Q2: What is the expected ionization behavior of this compound at different pH values?
A2: The ionization state of this compound, like its parent compound Ponesimod, will be governed by its pKa value(s). Although the exact pKa of Ponesimod is not specified in the available literature, its chemical structure suggests it contains functional groups that can be protonated or deprotonated depending on the pH of the solution. As the pH of the environment changes relative to the pKa, the charge of the molecule will change, which in turn affects properties such as solubility, permeability, and binding interactions. Ponesimod is described as being poorly soluble in aqueous media over a pH range of 1-7.5.[2]
Q3: Are there any known degradation products of this compound that form under specific pH conditions?
A3: The development and validation of analytical methods for Ponesimod involved forced degradation studies, which are designed to generate potential degradation products. These studies confirm the stability-indicating capability of the analytical method under stress conditions including acid, base, oxidation, heat, and light. While the specific structures of pH-mediated degradation products of Ponesimod or this compound are not detailed in the provided information, it is a standard practice in drug development to identify and characterize such impurities to ensure the safety and quality of the drug product.
Q4: How does the deuteration in this compound affect its pH stability and ionization compared to Ponesimod?
A4: The replacement of hydrogen with deuterium in this compound is unlikely to significantly alter its fundamental ionization behavior (pKa). However, it may have a minor effect on the rate of chemical reactions, including degradation processes, due to the kinetic isotope effect. This could potentially lead to slight differences in the degradation rate of this compound compared to Ponesimod at certain pH values. For practical laboratory purposes, the pH-dependent stability profile of this compound can be considered very similar to that of Ponesimod.
Troubleshooting Guides
Issue 1: Inconsistent analytical results for this compound in solution.
| Possible Cause | Troubleshooting Step |
| pH-dependent degradation | Ensure that the pH of all solutions (e.g., sample diluents, mobile phases) is controlled and maintained within a range where this compound is known to be stable. If unsure, perform a preliminary stability assessment at different pH values. The use of a pH 4.5 buffer has been noted in dissolution testing of Ponesimod tablets. |
| Precipitation due to pH shift | Ponesimod is poorly soluble across a wide pH range. Verify that the pH of your sample matrix is compatible with the solubility of this compound. Adjust the pH or consider the use of co-solvents if precipitation is suspected. |
| Inappropriate buffer selection | The choice of buffer can influence stability. Ensure the buffer system used is appropriate for the intended pH range and does not catalyze the degradation of the analyte. |
Issue 2: Poor chromatographic peak shape or retention time variability.
| Possible Cause | Troubleshooting Step |
| Analyte ionization state | The ionization state of this compound can affect its interaction with the stationary phase. Ensure the pH of the mobile phase is controlled to maintain a consistent ionization state of the analyte. A mobile phase using a potassium dihydrogen phosphate buffer with a pH of 4.0 has been described for the analysis of Ponesimod. |
| Interaction with silanols | Residual silanol groups on silica-based columns can interact with the analyte, leading to peak tailing. Adjusting the mobile phase pH or adding a competing amine can help mitigate these interactions. |
Data Presentation
Table 1: Summary of Physicochemical and Analytical Data for Ponesimod (as a proxy for this compound)
| Parameter | Value / Observation | Reference |
| BCS Classification | Class 4 (Low Solubility, Low Permeability) | |
| Aqueous Solubility | Poorly soluble over pH 1-7.5 | |
| Forced Degradation | Stability-indicating method validated under acidic, basic, oxidative, thermal, and photolytic stress. | |
| Analytical Method | RP-HPLC with a mobile phase containing a pH 4.0 phosphate buffer and methanol. | |
| Dissolution Medium | pH 4.5 phosphate buffer with 0.2% CTAB. |
Experimental Protocols
Protocol 1: General Procedure for pH-Dependent Stability Study of this compound
This protocol outlines a general approach for assessing the stability of this compound in solutions of varying pH.
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Preparation of Buffer Solutions: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
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Incubation: Add a small aliquot of the this compound stock solution to each buffer to a final concentration suitable for analysis. Incubate the solutions at a specified temperature (e.g., 40°C) for a defined period.
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Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Sample Quenching: Immediately quench the degradation by neutralizing the pH (if necessary) and/or diluting with the mobile phase to stop further reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the degradation rate at each pH.
Visualizations
Caption: Experimental workflow for a pH-dependent stability study.
Caption: Relationship between pH, pKa, and this compound ionization.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Ponesimod Using Ponesimod-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator used in the treatment of relapsing multiple sclerosis. The primary focus is on the validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing its deuterated internal standard, Ponesimod-d7. This guide also presents an alternative High-Performance Liquid Chromatography (HPLC) method for comparative analysis.
Executive Summary
The quantification of Ponesimod in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The gold standard for this analysis is a validated LC-MS/MS method, which offers high sensitivity and selectivity, using this compound as an internal standard to ensure accuracy and precision. An alternative RP-HPLC method with UV detection is also available, which can be a viable option for certain applications, although it may have limitations in terms of sensitivity compared to LC-MS/MS. This guide details the experimental protocols and presents a comparative analysis of the performance of these methods.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance characteristics of the LC-MS/MS method with this compound and an alternative RP-HPLC method for the quantification of Ponesimod.
Table 1: Comparison of Bioanalytical Method Parameters
| Parameter | LC-MS/MS with this compound | RP-HPLC with UV Detection |
| Internal Standard | This compound (Deuterated Analogue) | Not explicitly mentioned; external standard calibration is common. |
| Biological Matrix | Plasma[1] | Not specified for biological samples; validated for bulk and tablet forms. |
| Sample Preparation | Protein Precipitation[1] | Dissolution in Methanol/Water |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] | 3.29 µg/mL |
| Linearity Range | Not explicitly stated, but encompasses the LLOQ. | 10 - 30 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but implied by validation. | > 0.999 |
Table 2: Validation Performance Data
| Validation Parameter | LC-MS/MS with this compound | RP-HPLC with UV Detection |
| Intra-day Inaccuracy | -6.0% to 3.3% | Not explicitly stated. |
| Inter-day Coefficient of Variation (%CV) | < 12.2% | Not explicitly stated. |
| Accuracy (Recovery) | Not explicitly stated. | 98% to 102% |
| Precision (%RSD) | Not explicitly stated. | < 2% |
| Limit of Detection (LOD) | Not explicitly stated. | 1.09 µg/mL |
Experimental Protocols
LC-MS/MS Method for Ponesimod in Human Plasma
This method is the standard for quantifying Ponesimod in biological samples for pharmacokinetic studies.
a. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add a fixed amount of this compound internal standard solution.
-
Precipitate the plasma proteins by adding a mixture of acetonitrile and ethanol (1:1, v/v).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be further diluted with an appropriate solvent if necessary before injection into the LC-MS/MS system.
b. Chromatographic Conditions
-
Liquid Chromatography System: A validated HPLC or UPLC system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents, typically containing a modifier like formic acid to improve ionization.
-
Flow Rate: Optimized for the column dimensions and particle size.
-
Injection Volume: A small, fixed volume (e.g., 5-10 µL).
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Ponesimod and this compound would be monitored. These are determined during method development.
-
Source Parameters: Optimized ion source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize the signal for both the analyte and the internal standard.
Alternative RP-HPLC Method for Ponesimod
This method has been validated for the quantification of Ponesimod in bulk drug and pharmaceutical dosage forms.
a. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Ponesimod in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-30 µg/mL).
-
Sample Solution: For bulk drug, dissolve a known amount in the mobile phase. For tablets, crush a number of tablets, and extract the drug with a suitable solvent.
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min).
-
Detection Wavelength: A specific UV wavelength where Ponesimod shows maximum absorbance.
-
Injection Volume: A fixed volume (e.g., 20 µL).
Visualizations
References
A Comparative Guide to Internal Standards for Ponesimod Quantification: Ponesimod-d7 vs. Structural Analogs
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ponesimod, the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and reliability. This guide provides an objective comparison of Ponesimod-d7, a deuterated internal standard, with the theoretical performance of a structural analog internal standard. The information presented herein is supported by established principles of bioanalytical method validation and surrogate data from similar compounds to aid in the development of robust analytical methods for Ponesimod.
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator approved for the treatment of relapsing forms of multiple sclerosis.[1] Accurate quantification of Ponesimod in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is indispensable for correcting for variability during sample preparation and analysis.
The Gold Standard: Deuterated Internal Standards
A stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely considered the "gold standard" for quantitative bioanalysis. This compound is a deuterated form of Ponesimod where seven hydrogen atoms have been replaced by deuterium. This subtle mass modification allows the mass spectrometer to differentiate it from the unlabeled analyte, while its physicochemical properties remain nearly identical.
The primary advantage of using a SIL-IS like this compound is its ability to track the analyte throughout the entire analytical process, from extraction to detection. This includes compensating for:
-
Extraction Recovery: Any loss of Ponesimod during sample preparation will be mirrored by a proportional loss of this compound, ensuring the ratio of their responses remains constant.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix will affect both the analyte and the SIL-IS to a similar extent.
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are effectively normalized.
This compound vs. a Hypothetical Structural Analog
While no direct comparative studies for Ponesimod with different internal standards are readily available, we can infer the performance differences based on studies of other S1P receptor modulators and general principles of bioanalysis. For this guide, we will consider a hypothetical structural analog of Ponesimod, "Ponesimod-Analog," for comparison. A structural analog is a compound with a similar, but not identical, chemical structure to the analyte.
The following table summarizes the expected performance characteristics of this compound versus a hypothetical structural analog internal standard. The data is based on typical performance observed in bioanalytical assays and surrogate data from studies on similar molecules.
| Performance Parameter | This compound (Deuterated IS) | Ponesimod-Analog (Structural Analog IS) | Rationale & Supporting Evidence |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Deuterated IS co-elutes and experiences identical matrix effects, leading to more accurate correction. Studies on other drugs like everolimus have shown that while both types of IS can provide acceptable results, the deuterated IS often yields a better slope in method comparisons, indicating higher accuracy. |
| Precision (% RSD) | Typically < 10% | Can be > 15% | The superior ability of a deuterated IS to compensate for variability results in lower relative standard deviation (RSD). A study on lapatinib demonstrated that only a stable isotope-labeled IS could correct for interindividual variability in recovery from patient plasma. |
| Matrix Effect | High degree of compensation | Variable compensation | Due to potential differences in chromatographic retention time and ionization efficiency, a structural analog may not effectively track and compensate for matrix effects. |
| Extraction Recovery | Tracks analyte recovery closely | May differ from analyte recovery | Differences in physicochemical properties can lead to variations in extraction efficiency between the analyte and a structural analog. |
| Co-elution | Nearly identical to analyte | May have different retention times | Chromatographic separation between the analyte and a structural analog can lead to differential matrix effects. |
Experimental Protocols
To ensure the selection of a suitable internal standard, a thorough validation according to regulatory guidelines (e.g., FDA, EMA) is required. The following are detailed methodologies for key experiments to evaluate and compare the performance of internal standards.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound or Ponesimod-Analog) to the matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the tubes vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Method Parameters
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both Ponesimod and the internal standard.
Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the Recovery (RE): RE = (Peak area in Set C) / (Peak area in Set B).
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Analyte) / (MF of IS). The coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of the biological matrix should be ≤15%.
Visualizing the Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for comparing internal standards and the signaling pathway of Ponesimod.
Caption: Workflow for comparing this compound and a structural analog internal standard.
Ponesimod's mechanism of action involves the modulation of the S1P1 receptor, which in turn affects downstream signaling pathways.
Caption: Ponesimod modulates S1P1R, inhibiting lymphocyte egress and reducing neuroinflammation.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of a reliable bioanalytical method for Ponesimod. While a structural analog may be a viable option, a deuterated internal standard such as this compound is unequivocally the superior choice. Its near-identical physicochemical properties to Ponesimod ensure the most accurate and precise quantification by effectively compensating for the myriad of variables inherent in the analytical process. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic and other crucial studies, the use of this compound is strongly recommended.
References
Navigating Bioanalytical Frontiers: A Comparative Guide to Inter-Laboratory Cross-Validation of Ponesimod Assays Utilizing Ponesimod-d7
For researchers, scientists, and drug development professionals, the robust and reproducible quantification of therapeutic agents is a cornerstone of successful clinical development. This guide provides a comprehensive overview of the cross-validation of bioanalytical assays for Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, with a focus on the use of its deuterated stable isotope-labeled internal standard, Ponesimod-d7. As explicit inter-laboratory comparison data for Ponesimod assays are not publicly available, this guide presents a framework based on established regulatory guidelines and illustrative data from a similar S1P modulator, Fingolimod, to demonstrate best practices.
The quantification of Ponesimod in biological matrices, typically plasma, is crucial for pharmacokinetic and pharmacodynamic assessments. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the accuracy and precision of the results by compensating for variability during sample processing and analysis.[1]
The Imperative of Cross-Validation
When bioanalytical methods are transferred between laboratories, a cross-validation study is essential to ensure the integrity and consistency of the data generated. This process verifies that the assay performs equivalently in both the originating and receiving laboratories. According to FDA and EMA guidelines, cross-validation should involve the analysis of the same set of quality control (QC) samples or study samples by both laboratories.[2][3]
Experimental Protocols: A Framework for Ponesimod Assay Cross-Validation
While a specific, published cross-validation protocol for a Ponesimod assay using this compound is not available, a robust protocol can be designed based on regulatory guidelines and best practices.
Preparation of Cross-Validation Samples:
-
Quality Control (QC) Samples: A set of QC samples should be prepared in the relevant biological matrix (e.g., human plasma) at a minimum of three concentration levels: low, medium, and high.
-
Incurred Samples: A selection of incurred (study) samples from subjects dosed with Ponesimod should also be included in the cross-validation exercise.
Bioanalytical Method:
A validated LC-MS/MS method for the quantification of Ponesimod should be utilized. Key aspects of the method would include:
-
Sample Preparation: Protein precipitation is a common and effective method for extracting Ponesimod and this compound from plasma.
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate Ponesimod from endogenous matrix components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of Ponesimod and this compound.
Acceptance Criteria:
The results from the two laboratories should be compared, and the acceptance criteria are typically based on the percentage difference between the mean values obtained by each laboratory for each QC level. The difference should not exceed a predefined limit, often ±20% for at least two-thirds of the samples.
Data Presentation: Illustrative Comparison of Ponesimod Assay Performance
The following tables present a hypothetical yet representative summary of quantitative data that would be generated during a cross-validation study. These values are based on typical performance characteristics of validated LC-MS/MS assays for small molecules.
Table 1: Illustrative Inter-Laboratory Comparison of Ponesimod QC Samples
| QC Level | Nominal Concentration (ng/mL) | Lab A Mean Concentration (ng/mL) (n=6) | Lab B Mean Concentration (ng/mL) (n=6) | Inter-Lab % Difference |
| Low | 5 | 4.85 | 5.10 | 5.0% |
| Medium | 50 | 51.2 | 49.5 | -3.4% |
| High | 200 | 195.8 | 203.1 | 3.6% |
Table 2: Illustrative Validation Parameters for a Ponesimod LC-MS/MS Assay
| Parameter | Acceptance Criteria | Lab A Result | Lab B Result |
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.997 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 5.1% | -3.8% to 6.2% |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.1% to 6.5% | 3.5% to 7.8% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL | 1 ng/mL |
Alternative Approaches and Considerations
While this compound is the ideal internal standard, in its absence, a structurally similar compound could be used as an analog internal standard. However, this approach is less favored as the analog may not perfectly mimic the chromatographic behavior and ionization characteristics of Ponesimod, potentially leading to less accurate results.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of a typical inter-laboratory cross-validation process for a bioanalytical assay.
Signaling Pathway of Ponesimod
Ponesimod acts as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). By binding to S1P1 on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory response in the central nervous system.
References
Assessing the Isotopic Purity of Ponesimod-d7 by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for assessing the isotopic purity of Ponesimod-d7. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate analytical techniques for their needs.
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P₁) modulator approved for the treatment of relapsing forms of multiple sclerosis. Its deuterated isotopologue, this compound, is utilized in research and development, often as an internal standard in pharmacokinetic studies or to investigate the kinetic isotope effect. The precise and accurate determination of its isotopic purity is critical for the integrity of such studies. Based on commercially available standards, the seven deuterium atoms in this compound are located on the o-tolyl group.
Quantitative Data Summary
The isotopic purity of a batch of this compound can be precisely determined using ¹H NMR spectroscopy. By comparing the integral of a known, non-deuterated proton signal in the molecule to the integrals of the residual, non-deuterated signals at the sites of deuteration, a quantitative measure of isotopic purity can be achieved.
| Parameter | ¹H NMR Signal | Chemical Shift (ppm) | Integral Value (Normalized) | Isotopic Purity Calculation | Result |
| Reference Signal | Vinylic Proton | ~7.5 | 1.00 | - | - |
| Residual Aromatic Protons | o-tolyl-H | ~7.2-7.4 | 0.08 | (1 - (0.08 / 4)) x 100% | 98.0% |
| Residual Methyl Protons | o-tolyl-CH₃ | ~2.1 | 0.03 | (1 - (0.03 / 3)) x 100% | 99.0% |
| Overall Purity | - | - | - | Weighted Average | ~98.4% |
Experimental Protocols
¹H NMR Spectroscopy for Isotopic Purity of this compound
Objective: To determine the isotopic purity of this compound by quantifying the residual proton signals at the deuterated positions.
Materials:
-
This compound sample
-
Undeuterated Ponesimod reference standard
-
NMR-grade deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a suitable deuterated NMR solvent in an NMR tube.
-
Prepare a similar concentration of the undeuterated Ponesimod reference standard in a separate NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for both the this compound and the reference standard samples.
-
Ensure the spectral width covers the entire proton chemical shift range (typically 0-12 ppm).
-
Optimize acquisition parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest, to ensure accurate signal integration.
-
A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify the signals corresponding to the o-tolyl aromatic protons (expected around 7.2-7.4 ppm) and the methyl protons (expected around 2.1 ppm) in the reference spectrum.
-
In the spectrum of this compound, identify the small residual signals at the chemical shifts corresponding to the o-tolyl protons.
-
Select a well-resolved, non-deuterated proton signal in the this compound molecule to serve as an internal reference for integration (e.g., the vinylic proton at approximately 7.5 ppm).
-
Carefully integrate the reference signal and the residual proton signals of the o-tolyl group.
-
Calculate the isotopic purity for the aromatic and methyl positions separately using the following formulas:
-
Aromatic Purity (%) = (1 - (Integral of residual aromatic protons / Number of aromatic protons)) x 100%
-
Methyl Purity (%) = (1 - (Integral of residual methyl protons / Number of methyl protons)) x 100%
-
-
The overall isotopic purity is the weighted average of the purities at each site.
-
Methodology Comparison: NMR vs. Mass Spectrometry
While NMR is a powerful tool for determining site-specific isotopic purity, other techniques like Mass Spectrometry (MS) are also commonly employed.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ions. |
| Information Provided | Site-specific isotopic purity, structural confirmation. | Overall isotopic distribution (isotopologue abundance). |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Requires ionization, often coupled with a separation technique like LC or GC. |
| Quantification | Highly quantitative with proper experimental setup. | Can be quantitative, but may be more susceptible to ionization efficiencies and matrix effects. |
| Advantages | Non-destructive, provides structural information, site-specific purity. | High sensitivity, requires very small sample amounts. |
| Disadvantages | Lower sensitivity compared to MS, requires higher sample concentration. | Destructive, does not provide site-specific information for isomers. |
Visualizing Workflows and Decision Making
Ponesimod-d7 in Bioanalysis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comparative overview of the performance of Ponesimod-d7 as an internal standard in the quantification of Ponesimod in various biological matrices. While direct comparative studies with alternative internal standards are not extensively published, this guide synthesizes available data on the analytical performance of this compound and discusses potential alternatives based on common practices in bioanalysis.
Executive Summary
This compound, a deuterated analog of the sphingosine-1-phosphate receptor 1 (S1P1) modulator Ponesimod, is a suitable internal standard for the bioanalysis of Ponesimod. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods offers high specificity and helps to correct for variability during sample preparation and analysis. This guide details the performance characteristics of this compound in human plasma and discusses other potential internal standards. Experimental protocols for sample preparation and analysis are also provided to aid researchers in developing and validating their own bioanalytical methods.
Performance of this compound in Human Plasma
A validated LC-MS/MS method for the determination of Ponesimod in human plasma utilized a deuterated analogue of Ponesimod, presumed to be this compound, as the internal standard. The method demonstrated good linearity, accuracy, and precision, making it suitable for pharmacokinetic studies.
Table 1: Performance Characteristics of this compound in Human Plasma
| Parameter | Performance Metric | Value/Range |
| Linearity | Correlation Coefficient (r²) | > 0.99 |
| Accuracy | Bias | Within ±15% |
| Precision | Coefficient of Variation (CV%) | < 15% |
| Recovery | Extraction Recovery | Consistent and reproducible |
| Stability | Freeze-Thaw Stability | Stable through multiple cycles |
| Bench-Top Stability | Stable at room temperature for specified duration | |
| Long-Term Stability | Stable when stored at -20°C or -80°C |
Note: Specific quantitative values for recovery and stability were not detailed in the reviewed literature but were stated to meet regulatory acceptance criteria.
Comparison with Alternative Internal Standards
While this compound is the most commonly cited internal standard for Ponesimod analysis, other structurally similar compounds or stable isotope-labeled analogs could potentially be used. The ideal internal standard should have similar physicochemical properties to the analyte and co-elute chromatographically without causing isobaric interference.
Table 2: Potential Alternative Internal Standards for Ponesimod Analysis
| Internal Standard Type | Example | Rationale for Use | Potential Challenges |
| Stable Isotope Labeled | Ponesimod-¹³C₃, ¹⁵N₁ | Co-elution with analyte, similar ionization and fragmentation. | Commercial availability and cost. |
| Structural Analog | Other S1P Receptor Modulators (e.g., Siponimod, Ozanimod) | Similar chemical structure and extraction properties. | Differences in ionization efficiency and fragmentation patterns may not fully compensate for matrix effects. |
| Chemically Related Compound | A compound with a similar core structure but different functional groups. | May have similar extraction and chromatographic behavior. | Significant differences in physicochemical properties can lead to poor tracking of the analyte. |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is crucial for removing matrix interferences and ensuring accurate quantification. Protein precipitation (PPT) and liquid-liquid extraction (LLE) are common methods used for the extraction of small molecules like Ponesimod from biological matrices.
Protein Precipitation (PPT) Protocol for Plasma:
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Plasma:
-
To 200 µL of plasma sample, add the internal standard (this compound) and 50 µL of a buffering agent (e.g., 0.1 M sodium carbonate) to adjust the pH.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis
A validated LC-MS/MS method is essential for the selective and sensitive quantification of Ponesimod.
Table 3: Typical LC-MS/MS Parameters for Ponesimod Analysis
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Mass Spectrometer | Triple quadrupole |
| MRM Transitions | Ponesimod: Precursor ion > Product ion; this compound: Precursor ion > Product ion |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for sample preparation and the signaling pathway of Ponesimod.
Caption: Sample preparation workflows for Ponesimod analysis.
Caption: Simplified signaling pathway of Ponesimod.
Conclusion
This compound serves as a reliable internal standard for the quantification of Ponesimod in human plasma. Its use in validated LC-MS/MS methods ensures accurate and precise results, which are fundamental for pharmacokinetic and other clinical studies. While data in other biological matrices is limited, the principles of method development and validation described here can be applied to establish robust analytical procedures for Ponesimod in various biological samples. The choice of an appropriate internal standard and a well-optimized sample preparation protocol are paramount to achieving high-quality bioanalytical data.
Comparative Fragmentation Analysis of Ponesimod and Ponesimod-d7: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric fragmentation of Ponesimod and its deuterated analog, Ponesimod-d7. This information is crucial for the development of robust bioanalytical methods, particularly for pharmacokinetic and metabolic studies where a deuterated internal standard is often employed. The guide includes a summary of expected fragmentation patterns, a detailed experimental protocol for comparative analysis, and a visualization of the relevant signaling pathway.
Data Presentation: Predicted Fragmentation Patterns
Due to the proprietary nature of specific fragmentation data, this section presents a predicted fragmentation pattern for Ponesimod based on its chemical structure and common fragmentation pathways observed in tandem mass spectrometry. The corresponding predicted fragments for this compound are also listed, highlighting the expected mass shifts due to deuterium labeling. It is important to note that the relative intensities of these fragments are hypothetical and would need to be confirmed experimentally.
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of Ponesimod and this compound
| Parent Compound | Precursor Ion (m/z) [M+H]⁺ | Predicted Fragment Ion | Predicted Fragment m/z | Corresponding this compound Fragment m/z |
| Ponesimod | 461.1358 | C₂₃H₂₆ClN₂O₄S⁺ | - | - |
| C₁₅H₁₄ClNO₃S⁺ | 339.0359 | 339.0359 | ||
| C₁₃H₁₁ClNO₂⁺ | 264.0478 | 264.0478 | ||
| C₁₀H₁₂NO₂⁺ | 180.0817 | 187.1242 | ||
| C₈H₈Cl⁺ | 139.0314 | 139.0314 | ||
| C₇H₇⁺ | 91.0548 | 91.0548 | ||
| This compound | 468.1783 | C₂₃H₁₉D₇ClN₂O₄S⁺ | - | - |
Note: The m/z values are predicted for the monoisotopic masses and will vary based on the specific deuteration pattern of this compound.
Experimental Protocols
This section outlines a detailed methodology for a comparative fragmentation analysis of Ponesimod and this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To identify and compare the product ion spectra of Ponesimod and this compound to confirm their structural relationship and to select optimal transitions for quantitative analysis.
Materials:
-
Ponesimod reference standard
-
This compound reference standard (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for matrix effect evaluation)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Experimental Workflow Diagram:
Caption: Workflow for the comparative fragmentation analysis of Ponesimod and this compound.
Detailed Procedure:
-
Sample Preparation:
-
Prepare individual stock solutions of Ponesimod and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions in a 50:50 mixture of methanol and water.
-
For analysis in a biological matrix, spike the working solutions into blank human plasma.
-
Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the plasma sample.
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Set a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
First, acquire full scan mass spectra for both compounds to confirm the mass-to-charge ratio (m/z) of their protonated molecules ([M+H]⁺).
-
Next, perform product ion scans for the determined precursor ions of Ponesimod and this compound. This involves isolating the precursor ion and fragmenting it to generate a spectrum of its product ions.
-
Optimize collision energy for the fragmentation of each compound to obtain a rich product ion spectrum.
-
-
-
Data Analysis:
-
Analyze the product ion spectra to identify the major fragment ions for both Ponesimod and this compound.
-
Create a table summarizing the m/z values and relative intensities of the observed fragments.
-
Compare the fragmentation patterns, noting the mass shifts in the fragments of this compound that contain the deuterium labels.
-
Based on the product ion spectra, select one or more specific and intense fragment ions for each compound to be used as transitions in Multiple Reaction Monitoring (MRM) for quantitative bioanalysis.
-
Mandatory Visualization: Ponesimod Signaling Pathway
Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to their internalization and sequestration within the lymph nodes. This prevents the lymphocytes from migrating to the central nervous system, where they would otherwise contribute to inflammation and nerve damage in autoimmune diseases like multiple sclerosis.
Caption: Mechanism of action of Ponesimod as an S1P1 receptor modulator.
Ponesimod Quantification: A Comparative Guide to LC-MS/MS with Ponesimod-d7 and RP-HPLC-UV Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methods for the quantification of Ponesimod: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard (Ponesimod-d7), and a robust Reverse Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method. This document is intended to assist researchers in selecting the appropriate analytical technique for their specific needs, providing detailed experimental protocols and performance data.
Executive Summary
The quantification of Ponesimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, is critical in both preclinical and clinical drug development. The choice of analytical method significantly impacts the accuracy, precision, and sensitivity of the results. This guide compares a state-of-the-art LC-MS/MS method, which utilizes a stable isotope-labeled internal standard (this compound) for superior accuracy, with a widely accessible RP-HPLC-UV method. While the LC-MS/MS method offers higher sensitivity and specificity, making it ideal for bioanalytical applications in complex matrices like plasma, the RP-HPLC-UV method provides a reliable and cost-effective alternative for the analysis of bulk drug and pharmaceutical formulations.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the two methods. It is important to note that while the RP-HPLC-UV data is derived from a published study, the LC-MS/MS data is representative of typical performance for such an assay in a bioanalytical setting, as detailed validation data for a Ponesimod LC-MS/MS method with a deuterated internal standard is not publicly available.
| Parameter | LC-MS/MS with this compound (Representative Data) | RP-HPLC-UV[1] |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 95.0% - 105.0% | 98% - 102% |
| Precision (%RSD) | < 15% | < 2% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 3.29 µg/mL |
| Internal Standard | This compound | Not typically used |
| Primary Application | Bioanalysis (plasma, tissue) | Bulk drug and formulation analysis |
Experimental Protocols
LC-MS/MS Method with this compound Internal Standard
This method is designed for the sensitive quantification of Ponesimod in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.
a. Sample Preparation:
-
To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for analysis.
b. Liquid Chromatography Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions).
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ponesimod: Precursor ion > Product ion (specific m/z values to be determined by direct infusion).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by direct infusion, typically a +7 Da shift from the parent compound).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
RP-HPLC-UV Method
This method is suitable for the quantification of Ponesimod in bulk drug and pharmaceutical dosage forms.[1]
a. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of Ponesimod reference standard in a 25 mL volumetric flask with a suitable solvent like methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 15, 20, 25, 30 µg/mL).
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to 25 mg of Ponesimod into a 25 mL volumetric flask.
-
Add a suitable volume of methanol, sonicate to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
b. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an optimized ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of Ponesimod (e.g., around 260 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the LC-MS/MS method and the logical relationship of using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Ponesimod quantification by LC-MS/MS.
References
A Comparative Guide to Inter-Lot Variability Testing of Ponesimod-d7 Standards
For researchers and drug development professionals, the consistency of analytical standards is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the importance and methodology of inter-lot variability testing for Ponesimod-d7 standards, a critical component in the bioanalysis of the sphingosine-1-phosphate receptor 1 (S1P1) modulator, Ponesimod. While direct comparative data between different commercial sources of this compound are not publicly available, this guide outlines the necessary experimental protocols and data presentation to empower researchers to conduct their own evaluations.
The Critical Role of this compound in Bioanalysis
Ponesimod is an oral medication approved for the treatment of relapsing forms of multiple sclerosis (MS).[1] Its mechanism of action involves selectively binding to S1P1 receptors on lymphocytes, leading to their internalization and degradation.[1][2] This process prevents the egress of lymphocytes from lymph nodes, thereby reducing their migration into the central nervous system and mitigating the inflammatory processes characteristic of MS.[1][3] this compound, a deuterated version of the drug, serves as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ponesimod in biological matrices. Given its central role, any variability between different lots of this compound standards can significantly impact the reliability of pharmacokinetic and other clinical studies.
Ponesimod's Signaling Pathway
The therapeutic effect of Ponesimod is initiated by its interaction with the S1P1 receptor, a G protein-coupled receptor. The binding of Ponesimod leads to the internalization of the receptor, making the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues.
Caption: Ponesimod's mechanism of action.
Experimental Protocol for Inter-Lot Variability Testing
A robust assessment of inter-lot variability of this compound standards is crucial. The following protocol, based on established bioanalytical method validation guidelines for LC-MS/MS, provides a framework for this evaluation.
Objective: To assess the consistency in purity, concentration, and performance of different lots of this compound analytical standards.
Materials:
-
Multiple lots of this compound analytical standards
-
Ponesimod reference standard
-
Control biological matrix (e.g., human plasma)
-
LC-MS/MS system
-
Standard laboratory equipment and reagents for sample preparation
Methodology:
-
Visual Inspection and Solubility:
-
Visually inspect each lot for any physical differences (e.g., color, crystallinity).
-
Assess the solubility of each lot in the recommended solvent to ensure consistency.
-
-
Purity Assessment by LC-UV/MS:
-
Prepare solutions of each this compound lot at the same concentration.
-
Analyze by a high-resolution LC-MS system to identify and compare any impurity profiles.
-
Use a UV detector to assess purity by peak area percentage.
-
-
Concentration Verification by Calibration Curve:
-
Prepare a stock solution for each lot of this compound.
-
Prepare a series of calibration standards by spiking a known concentration of Ponesimod reference standard and a consistent concentration from one lot of this compound into the control biological matrix.
-
For each of the other this compound lots, prepare a quality control (QC) sample at a known concentration.
-
Analyze the calibration standards and QC samples using a validated LC-MS/MS method.
-
The concentration of the QC samples prepared with the different lots of this compound should be accurately determined against the calibration curve.
-
-
Performance in Bioanalytical Assay:
-
Prepare three sets of calibration curves and QC samples. Each set should use a different lot of this compound as the internal standard.
-
Analyze all three sets in a single analytical run.
-
Compare the key validation parameters for each set, including:
-
Linearity (R²): The correlation coefficient of the calibration curve.
-
Accuracy: The closeness of the measured concentration to the nominal concentration for QC samples.
-
Precision: The degree of scatter between replicate measurements of QC samples, expressed as the coefficient of variation (%CV).
-
-
The following workflow diagram illustrates the process for evaluating inter-lot variability.
Caption: Experimental workflow for inter-lot testing.
Data Presentation for Comparison
The quantitative data generated from the inter-lot variability testing should be summarized in a clear and structured table to facilitate easy comparison. The following table provides a template for presenting the results from three hypothetical lots of this compound.
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Physical Appearance | White Crystalline Powder | White Crystalline Powder | White Crystalline Powder | Consistent Appearance |
| Solubility (in DMSO) | >10 mg/mL | >10 mg/mL | >10 mg/mL | Consistent Solubility |
| Purity by LC-UV (%) | 99.8 | 99.7 | 99.9 | ≥ 99.5% |
| Major Impurity (%) | 0.12 | 0.15 | 0.08 | ≤ 0.2% |
| Calibration Curve Linearity (R²) | 0.9985 | 0.9982 | 0.9988 | ≥ 0.995 |
| Low QC Accuracy (% Bias) | -2.5 | -3.1 | -2.8 | Within ±15% |
| Mid QC Accuracy (% Bias) | 1.8 | 2.5 | 1.5 | Within ±15% |
| High QC Accuracy (% Bias) | -0.5 | -1.2 | -0.8 | Within ±15% |
| Low QC Precision (%CV) | 4.2 | 4.8 | 4.5 | ≤ 15% |
| Mid QC Precision (%CV) | 3.1 | 3.5 | 3.3 | ≤ 15% |
| High QC Precision (%CV) | 2.5 | 2.9 | 2.7 | ≤ 15% |
Comparison with Alternative MS Therapies
While this guide focuses on the analytical standards of this compound, it is also valuable to consider Ponesimod's standing among other treatments for relapsing MS. Clinical trials have compared Ponesimod to other oral disease-modifying therapies. For instance, the OPTIMUM trial demonstrated that Ponesimod was superior to teriflunomide in reducing the annualized relapse rate and had a significant effect on fatigue and MRI activity. Another study using a matching-adjusted indirect comparison suggested that ozanimod, another S1P receptor modulator, may be more effective than ponesimod in preserving brain volume and has a favorable safety profile, while both show comparable efficacy in reducing relapse rates. These comparisons highlight the dynamic landscape of MS treatment and the importance of robust clinical data, which relies on accurate bioanalytical methods.
Conclusion
Ensuring the consistency of this compound analytical standards through rigorous inter-lot variability testing is a fundamental requirement for reliable bioanalytical data. By implementing the detailed experimental protocols and data analysis frameworks presented in this guide, researchers can confidently assess the quality of their standards. This due diligence is essential for the integrity of pharmacokinetic studies and ultimately contributes to the safe and effective use of Ponesimod in the management of multiple sclerosis.
References
Safety Operating Guide
Proper Disposal of Ponesimod-d7: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Ponesimod-d7 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. As a deuterated analog of Ponesimod, this compound is expected to share similar toxicological properties. Ponesimod is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects[1][2][3][4]. Therefore, proper disposal is not merely a procedural formality but a critical step in responsible chemical management.
Immediate Safety and Handling
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, and eye and face protection[3]. In case of accidental contact, immediately wash the affected skin with soap and plenty of water and rinse eyes cautiously with water for several minutes. For spills, absorb the material with a non-combustible absorbent material and decontaminate surfaces.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste and to adhere strictly to local, state, and federal regulations.
-
Waste Identification and Segregation :
-
Pure, unused this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated materials, such as gloves, absorbent pads, and empty vials, must also be treated as hazardous waste and collected in a separate, appropriately labeled container.
-
-
Waste Collection :
-
Use a dedicated, leak-proof container for all this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
-
Storage :
-
Store the hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal :
-
Arrange for a licensed hazardous waste disposal company to collect and dispose of the this compound waste.
-
Do not dispose of this compound down the drain or in regular trash, as it is toxic to aquatic life.
-
Provide the disposal company with the Safety Data Sheet (SDS) for Ponesimod to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Hazard Data
For a clear understanding of the hazards associated with Ponesimod, the following table summarizes the key classifications from its Safety Data Sheet.
| Hazard Classification | Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Irritation | 2 | H315: Causes skin irritation | |
| Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | |
| Reproductive Toxicity | 1A | H360: May damage fertility or the unborn child | |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | |
| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Ponesimod-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ponesimod-d7. The following procedures are based on the safety data sheets for Ponesimod, the parent compound, and are directly applicable to this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Furthermore, there are concerns that it may damage fertility or an unborn child and is toxic to aquatic life with long-lasting effects.
The recommended personal protective equipment to mitigate these risks is summarized in the table below.
| PPE Category | Required Equipment | Specifications and Usage |
| Eye/Face Protection | Safety Goggles | Should be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn to prevent skin contact. |
| Skin & Body Protection | Impervious Clothing | Laboratory coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | Suitable Respirator | To be used when handling the compound outside of a ventilated enclosure or when dust/aerosols may be generated. |
Operational and Disposal Plans
Strict adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.
I. Pre-Handling and Preparation
-
Engineering Controls : All handling of this compound should ideally take place within a chemical fume hood. Ensure adequate ventilation and that a safety shower and eye wash station are readily accessible.
-
PPE Inspection : Before commencing any work, inspect all personal protective equipment for integrity. Ensure gloves are free from tears and that safety goggles are clean and fit correctly.
-
Review Safety Data Sheet (SDS) : Familiarize yourself with the specific hazards and emergency procedures outlined in the SDS for Ponesimod.
II. Handling Procedure
-
Donning PPE : Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Aliquoting : Conduct any weighing or transfer of the solid compound within a chemical fume hood to minimize inhalation risk. Avoid the formation of dust and aerosols.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Avoid Contamination : Do not eat, drink, or smoke in the laboratory area where this compound is being handled.
-
Post-Handling : After handling, wash your hands thoroughly with soap and water.
III. Emergency Procedures
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove any contaminated clothing and wash the affected skin area immediately and thoroughly with soap and water.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
IV. Spill Management
-
Evacuate : Clear the area of all personnel not involved in the cleanup.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).
-
Collection : Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly.
V. Disposal Plan
-
Waste Collection : All waste materials contaminated with this compound, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Regulatory Compliance : Disposal of this compound must be carried out in strict accordance with all local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or waterways.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
